8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decan-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-8-1-4-10-9(8)2-5-12-6-3-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHUAOJVKFCXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1CO)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol in Medicinal Chemistry
Executive Summary: The Spirocyclic Advantage
8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol represents a high-value "privileged scaffold" in modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures (which often suffer from poor solubility and metabolic liability), spirocyclic cores like this offer a geometric solution.
This molecule combines three critical design elements:
-
High
Character: The spiro-junction (C5) creates inherent three-dimensional complexity, improving target selectivity by accessing novel chemical space. -
Physicochemical Balance: The tetrahydropyran ring (8-oxa) lowers lipophilicity (LogP) compared to all-carbon analogs, enhancing aqueous solubility without sacrificing membrane permeability.
-
Bifunctional Orthogonality: The presence of a secondary amine (N1) and a primary alcohol (C4-hydroxymethyl) allows for divergent library synthesis, making it an ideal "exit vector" hub for fragment-based drug design (FBDD).
Physicochemical Profile & Structural Analysis[1]
The core structure consists of a pyrrolidine ring spiro-fused to a tetrahydropyran ring. The numbering convention places the nitrogen at position 1 (pyrrolidine) and the oxygen at position 8 (tetrahydropyran), with the spiro junction at C5.
Table 1: Calculated & Observed Properties
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | Low MW fragment (<200 Da) suitable for LE (Ligand Efficiency) optimization. | |
| Molecular Weight | ~171.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~0.2 - 0.8 (Estimated) | Highly favorable for CNS penetration and oral bioavailability. |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding; requires masking (capping) for permeability optimization. |
| H-Bond Acceptors | 3 (N, O-H, Ether-O) | The ether oxygen (O8) acts as a weak acceptor, modulating pKa. |
| Stereochemistry | Chiral Center at C4 | The molecule exists as enantiomers. Enantiopure synthesis is preferred to avoid off-target effects. |
| Basicity (pKa) | ~9.5 (Amine) | Typical secondary amine; will be protonated at physiological pH unless acylated/arylated. |
Synthetic Accessibility & Retrosynthesis
Building the 8-oxa-1-azaspiro[4.5]decane core typically relies on the condensation of 4-substituted tetrahydropyrans with amino-ester equivalents. A robust retrosynthetic approach involves the "Spiro-Cyclization Strategy."
Diagram 1: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the scaffold into commercially available precursors: Tetrahydropyran-4-one and Nitroacetic acid derivatives (or equivalent glycine synthons).
Caption: Retrosynthetic disconnection showing the convergence of tetrahydropyran-4-one and C2-synthons to form the spiro core.
Technical Workflow: Orthogonal Functionalization
For medicinal chemists, the utility of this scaffold lies in the ability to differentiate the amine (N1) and the alcohol (C4-CH2OH). The following protocols describe a self-validating workflow for selective functionalization.
Protocol A: Selective N-Protection (The "Amine First" Route)
Rationale: The secondary amine is more nucleophilic than the primary alcohol. To modify the alcohol side-chain (e.g., for chain extension), the amine must first be masked.
-
Reagents:
(1.1 equiv), (1.5 equiv), DCM (0.1 M). -
Procedure:
-
Dissolve 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol in dry DCM at 0°C.
-
Add
followed by dropwise addition of in DCM. -
Warm to RT and stir for 4 hours.
-
Validation Point: TLC (ninhydrin stain) should show disappearance of the baseline amine spot and appearance of a higher
spot (N-Boc product).
-
-
Workup: Wash with 1M citric acid (removes unreacted amine/TEA), brine, dry over
. -
Yield: Typically >90% (viscous oil).
Protocol B: O-Activation & Displacement (The "Alcohol Exit" Route)
Rationale: Converting the hydroxyl group to a leaving group (Mesylate/Tosylate) allows for nucleophilic substitution, enabling the attachment of aryl groups, heterocycles, or fluorophores.
-
Precursor: N-Boc-8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (from Protocol A).
-
Reagents:
(Mesyl chloride, 1.2 equiv), DIPEA (2.0 equiv), DCM. -
Procedure:
-
Cool the N-Boc intermediate solution to -10°C (Ice/Salt bath). Critical: Control exotherm to prevent elimination.
-
Add DIPEA, then slowly add MsCl.
-
Stir 1h at 0°C.
-
Validation Point: LCMS should show mass shift corresponding to
.
-
-
Displacement Step: React the crude mesylate with a nucleophile (e.g., Morpholine, Phenol, or Azide) in DMF at 60°C.
Diagram 2: Divergent Synthesis Workflow
This flowchart guides the decision-making process for library generation using this scaffold.
Caption: Divergent workflow for generating Amide libraries (Path A) or Ether/Amine derivatives via the alcohol (Path B).
Applications in Drug Discovery[2][3][4]
GPCR Modulators (Muscarinic & Sigma Receptors)
The 1-azaspiro[4.5]decane class has a rich history in GPCR medicinal chemistry. The distance between the basic nitrogen and the distal ether oxygen mimics the pharmacophore of acetylcholine and various sigma receptor ligands.
-
Mechanism: The spiro-center locks the nitrogen vector, reducing the entropic penalty of binding compared to flexible piperidine analogs.
-
Relevance: Derivatives of this core have shown nanomolar affinity for
muscarinic receptors (cognitive enhancement) and receptors (neuroprotection).
JAK/Kinase Inhibitors
Recent patent literature suggests the utility of spirocyclic amines as solvent-front binders in kinase inhibitors. The hydroxymethyl group (C4) can be extended to form H-bond interactions with the hinge region or the ribose-binding pocket of the kinase ATP site.
Safety & Handling
-
Hazard Identification: As a secondary amine, the compound is likely an irritant to eyes and skin.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Stability: The spiro-ether linkage is chemically stable under standard acidic/basic workup conditions, but the primary alcohol is susceptible to oxidation if exposed to air over prolonged periods.
References
-
PubChem. 8-oxa-1-azaspiro[4.5]decane (Compound Summary). National Library of Medicine. Available at: [Link]
-
Tsukamoto, S., et al. (1995).[1] Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. (Note: Discusses the regioisomeric 1-oxa-8-aza system, establishing the spiro-scaffold utility). Available at: [Link]
-
Jia, H., et al. (2020).[2] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2] Bioorganic & Medicinal Chemistry.[3][4][5][1][2] Available at: [Link][2]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[6] (Provides context on spirocyclic synthesis strategies). Available at: [Link]
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- 5. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol molecular structure and weight
An In-depth Technical Guide to 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, a spirocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing fundamental chemical principles with insights from related compounds, this document serves as a vital resource for understanding its molecular architecture, physicochemical properties, and potential as a scaffold in medicinal chemistry.
Introduction to the 8-Oxa-1-azaspiro[4.5]decane Scaffold
The 8-oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for designing selective ligands for various biological targets. Derivatives of this scaffold have shown promise in modulating the activity of key proteins involved in neurological disorders, making them attractive candidates for the development of novel therapeutics. Notably, related oxa-azaspiro[4.5]decane structures have been investigated as M1 muscarinic agonists for Alzheimer's disease and as selective sigma-1 receptor ligands for potential use in PET imaging and therapy.[1][2][3]
This guide focuses specifically on 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, a derivative bearing a primary alcohol. This functional group offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new chemical entities with tailored pharmacological profiles.
Molecular Structure and Physicochemical Properties
The precise arrangement of atoms in 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol dictates its chemical behavior and biological activity. Understanding its structure and properties is the first step toward unlocking its therapeutic potential.
Elucidation of the Molecular Structure
The nomenclature "8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol" defines the connectivity and stereochemistry of the molecule. The spirocyclic system consists of a five-membered pyrrolidine ring and a six-membered tetrahydropyran ring sharing a single carbon atom (the spirocenter). The numbering convention begins with the nitrogen atom of the pyrrolidine ring as position 1, proceeding around the smaller ring to the spirocenter at position 5. The numbering then continues into the larger ring, with the oxygen atom located at position 8. A methanol group (-CH₂OH) is attached to the 4th position of the pyrrolidine ring.
Experimental Protocol (Hypothetical)
This protocol describes a potential method for the synthesis of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol.
Step 1: Synthesis of a Protected Pyrrolidinone Precursor
-
React a suitable protected 4-aminobutyric acid derivative with a protected derivative of tetrahydropyran-4-one in the presence of a coupling agent to form an amide.
-
Induce intramolecular cyclization via a Dieckmann condensation or similar reaction to form the protected pyrrolidinone ring.
Step 2: Reduction of the Ketone and Amide
-
Selectively reduce the ketone at the 4-position of the pyrrolidinone ring to a hydroxyl group using a mild reducing agent such as sodium borohydride.
-
Subsequently, reduce the amide functionality of the pyrrolidinone ring to the corresponding amine using a strong reducing agent like lithium aluminum hydride.
Step 3: Deprotection
-
Remove the protecting groups from the nitrogen and the newly formed hydroxyl group under appropriate conditions to yield the final product, 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol.
Step 4: Purification
-
Purify the final compound using column chromatography on silica gel to obtain a product of high purity.
Characterization
The identity and purity of the synthesized 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms and the presence of the key functional groups. The ¹H NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the nitrogen and oxygen atoms, as well as a distinct signal for the hydroxymethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-O and C-N bond vibrations.
Potential Applications in Drug Development
The structural features of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol make it a compelling starting point for the design of novel therapeutic agents. The spirocyclic core provides a rigid scaffold, while the hydroxymethyl group serves as a handle for further derivatization.
Scaffold for Neurological Drug Discovery
Drawing parallels from related oxa-azaspiro[4.5]decane derivatives, this molecule could serve as a scaffold for developing ligands targeting G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. For instance, modification of the nitrogen atom and the hydroxyl group could lead to potent and selective M1 muscarinic agonists or sigma-1 receptor modulators. [2][3]
The inherent chirality of the molecule at the spirocenter and at the 4-position also offers the opportunity to explore stereoselective interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.
Conclusion
8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its unique three-dimensional structure, coupled with the versatility of its hydroxymethyl functional group, makes it an ideal starting point for the synthesis of novel compound libraries. Further investigation into the synthesis, derivatization, and biological evaluation of this spirocyclic scaffold is warranted and could pave the way for the development of next-generation therapeutics for a range of diseases.
References
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Zhang, X., et al. (2025). Synthesis of Furans/Pyrroles through Palladium‐Gold Relay Catalyzed Skeletal Editing of Carbonates or Carbamates via a Decarboxylative‐Aromatization Strategy. Advanced Synthesis & Catalysis. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Ishikawa, J., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
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- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Embracing Three-Dimensionality in Drug Discovery with 8-Oxa-1-azaspiro Scaffolds
An In-depth Technical Guide to Spirocyclic Scaffolds Containing 8-Oxa-1-azaspiro Systems for Researchers, Scientists, and Drug Development Professionals.
The relentless pursuit of novel therapeutics has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. This has led to a growing interest in three-dimensional (3D) molecular scaffolds that can provide improved physicochemical properties and better target engagement.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid yet conformationally defined architecture.[1] Among these, the 8-Oxa-1-azaspiro core represents a particularly promising scaffold, integrating an oxygen and a nitrogen heteroatom in a spirocyclic framework. This unique arrangement can lead to enhanced water solubility and reduced lipophilicity, desirable traits for drug candidates.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of 8-Oxa-1-azaspiro systems, offering valuable insights for their utilization in drug discovery programs.
Synthetic Strategies for Constructing the 8-Oxa-1-azaspiro Core
The synthesis of 8-Oxa-1-azaspiro scaffolds can be achieved through a variety of elegant and efficient chemical transformations. The choice of synthetic route often depends on the desired substitution pattern and the specific ring sizes of the spirocycle.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of complex cyclic systems. In the context of 8-Oxa-1-azaspiro scaffolds, intramolecular oxa-Michael additions have proven to be particularly effective.
A notable example involves a tandem Claisen rearrangement/intramolecular oxa-Michael addition.[4] This approach begins with a Rh(II)-catalyzed O-H insertion of a carbene derived from a diazo arylidene succinimide into a phenol. The resulting adduct undergoes a thermally induced Claisen rearrangement, followed by a base-catalyzed 5-exo-trig intramolecular oxa-Michael addition to furnish the spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dione core.[4]
Experimental Protocol: Tandem Claisen Rearrangement/Intramolecular oxa-Michael Addition [4]
-
Rh(II)-Catalyzed O-H Insertion: To a solution of the diazo arylidene succinimide (1.0 equiv) and the phenol (1.2 equiv) in a suitable solvent (e.g., toluene), add the Rh(II) catalyst (e.g., Rh₂(esp)₂) (1-2 mol %). Stir the reaction mixture at room temperature until the diazo compound is consumed (as monitored by TLC). Purify the initial O-H insertion product by column chromatography.
-
One-Pot Claisen Rearrangement/Cyclization: Dissolve the purified O-H insertion product in toluene. Heat the solution to 140-150 °C to induce the Claisen rearrangement. After cooling, add a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (30 mol %) to catalyze the intramolecular oxa-Michael addition. Stir at room temperature until the reaction is complete. Purify the final spirocyclic product by column chromatography.
Caption: Workflow for the synthesis of 8-Oxa-1-azaspiro systems via a tandem Claisen rearrangement and intramolecular oxa-Michael addition.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are highly efficient for the construction of five-membered heterocyclic rings and have been successfully applied to the synthesis of spiroisoxazolines, which are precursors to certain 8-Oxa-1-azaspiro systems.[5][6] This reaction involves the addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, typically an alkene.[6]
For instance, the reaction of a chiral nitrile oxide with an α-methylene-γ-lactam proceeds regioselectively to form 7-substituted-6-oxo-8,8-dimethyl-1-oxa-2,7-diazaspiro[7][7]non-2-enes.[5] The stereoselectivity of the cycloaddition can be influenced by the chirality of the reactants and the reaction conditions.
Experimental Protocol: 1,3-Dipolar Cycloaddition for Spiroisoxazoline Synthesis [5]
-
Generation of Nitrile Oxide: The nitrile oxide can be generated in situ from the corresponding oxime by treatment with an oxidizing agent (e.g., sodium hypochlorite) in a suitable solvent.
-
Cycloaddition: To the solution containing the nitrile oxide, add the α-methylene-γ-lactam dipolarophile. The reaction is typically carried out at room temperature and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography to yield the spiroisoxazoline.
Caption: Mechanism of 1,3-dipolar cycloaddition for the synthesis of spiroisoxazoline precursors to 8-Oxa-1-azaspiro systems.
Modern Catalytic Approaches
Recent advances in catalysis have opened up new avenues for the synthesis of 8-Oxa-1-azaspiro scaffolds. Relay catalysis, for example, allows for multiple transformations to occur in a single pot, increasing efficiency and reducing waste. A diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[8] This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [4+2] cycloaddition.[8]
Applications in Drug Discovery
The unique 3D architecture and favorable physicochemical properties of 8-Oxa-1-azaspiro scaffolds have made them attractive for use in medicinal chemistry. These scaffolds have been incorporated into molecules targeting a range of biological systems.
Central Nervous System (CNS) Targets
-
Sigma-1 Receptor Ligands: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and synthesized as selective ligands for the sigma-1 (σ₁) receptor.[9] These compounds exhibit nanomolar affinity for σ₁ receptors and have been developed into radioligands for positron emission tomography (PET) imaging of the brain.[9] The ability to visualize σ₁ receptors in the brain is of great interest for studying neurological disorders.
-
M1 Muscarinic Agonists: 1-Oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7][10] Systematic modifications of the scaffold have led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[7][10]
PROTAC Linkers
The 8-Oxa-1-azaspiro motif has also found utility as a linker in Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are bifunctional molecules that induce the degradation of specific proteins. The rigid, three-dimensional nature of the 8-Oxa-1-azaspiro linker can help to correctly orient the two ends of the PROTAC for effective protein degradation.
| Compound Class | Target | Therapeutic Application | Key Findings |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ₁) Receptor | PET Brain Imaging | Nanomolar affinity and high brain uptake.[9] |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Receptor | Alzheimer's Disease | Preferential M1 affinity and potent antiamnesic activity.[7][10] |
| 3-(Dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane | PROTAC Linker | Targeted Protein Degradation | Used in the synthesis of PROTACs.[11] |
Table 1: Summary of Biological Activities of 8-Oxa-1-azaspiro Scaffolds.
Future Perspectives
The 8-Oxa-1-azaspiro scaffold is a versatile and valuable building block in modern drug discovery. Its inherent three-dimensionality and tunable physicochemical properties make it an attractive alternative to traditional flat aromatic systems. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space around this core, leading to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of the structure-activity relationships of these compounds grows, we can expect to see 8-Oxa-1-azaspiro scaffolds playing an increasingly important role in the development of the next generation of therapeutics.
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- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.
- Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes.
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- 7. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of 8-Oxa-1-azaspiro[4.5]decanes: A Technical Guide for Drug Development
Abstract
The 8-Oxa-1-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system. This technical guide provides an in-depth analysis of the therapeutic utility of this spirocyclic system, with a primary focus on its well-documented activity as selective muscarinic M1 receptor agonists for the potential treatment of Alzheimer's disease. Furthermore, this guide explores the emerging role of these derivatives as potent ligands for the sigma-1 receptor, suggesting broader applications in neurodegenerative and psychiatric disorders. While specific data on 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol derivatives are limited in publicly available literature, this document will delve into the core principles of the parent scaffold, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will examine the synthesis, structure-activity relationships, and pharmacological profiles of key derivatives, supplemented with detailed experimental protocols and data presentation to guide future research and development in this promising area.
Introduction: The 8-Oxa-1-azaspiro[4.5]decane Scaffold - A Gateway to CNS-Targeted Therapies
The quest for novel chemical entities with therapeutic efficacy in complex neurological disorders has led to the exploration of unique three-dimensional structures capable of selective interaction with CNS targets. The 8-Oxa-1-azaspiro[4.5]decane core, a spirocyclic system integrating a piperidine and a tetrahydrofuran ring, represents a significant advancement in this pursuit. This rigid, yet conformationally constrained, scaffold offers a distinct advantage in drug design, allowing for precise orientation of functional groups to optimize receptor binding and functional activity.
While the broader class of azaspiro[4.5]decane derivatives has shown promise in targeting a range of CNS receptors, including nicotinic acetylcholine receptors and kinases, the 1-oxa-8-azaspiro[4.5]decane variants have garnered particular attention for their potent and selective modulation of muscarinic M1 receptors and, more recently, sigma-1 receptors.[1] This dual-target potential positions these compounds as exciting candidates for addressing the multifaceted nature of neurodegenerative diseases like Alzheimer's.
This guide will provide a comprehensive overview of the therapeutic landscape of 8-Oxa-1-azaspiro[4.5]decane derivatives, with a focus on their application as:
-
Muscarinic M1 Receptor Agonists: For the symptomatic and potentially disease-modifying treatment of Alzheimer's disease.
-
Sigma-1 Receptor Ligands: Offering neuroprotective and therapeutic potential in a range of neurological and psychiatric conditions.
We will also explore the synthetic strategies employed to construct this spirocyclic core and provide detailed experimental protocols for the biological evaluation of these compounds.
Therapeutic Target I: Muscarinic M1 Receptors in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels is a key contributor to the cognitive deficits observed in patients.[2] While current treatments with acetylcholinesterase inhibitors (AChEIs) aim to increase synaptic ACh levels, their efficacy is often limited and can diminish as the disease progresses. A more direct approach involves the activation of postsynaptic muscarinic acetylcholine receptors, particularly the M1 subtype, which is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[3]
Rationale for Targeting M1 Receptors
Activation of the M1 receptor, a Gq/11-coupled GPCR, initiates a signaling cascade that not only enhances cognitive function but also exhibits potential disease-modifying effects.[2][4] Preclinical studies have shown that M1 agonists can:
-
Promote Non-Amyloidogenic Amyloid Precursor Protein (APP) Processing: By activating α-secretase, M1 agonists can shift APP processing away from the amyloidogenic pathway that produces neurotoxic amyloid-beta (Aβ) peptides.[5][6]
-
Reduce Tau Hyperphosphorylation: M1 receptor activation can modulate the activity of kinases like GSK-3β, which are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology.[2][5]
-
Restore Cognitive Function: In various animal models of Alzheimer's disease, M1 agonists have demonstrated the ability to reverse cognitive deficits.[5][7]
8-Oxa-1-azaspiro[4.5]decane Derivatives as M1 Agonists
The 8-Oxa-1-azaspiro[4.5]decane scaffold has proven to be an excellent template for the design of potent and selective M1 muscarinic agonists. By incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton, researchers have developed compounds with improved pharmacological profiles compared to earlier, non-selective muscarinic agents.[7]
Systematic modifications of the core structure have led to the identification of derivatives with preferential affinity for M1 over M2 receptors, which is crucial for avoiding cholinergic side effects such as bradycardia and gastrointestinal issues.[7]
Structure-Activity Relationship (SAR) Insights
SAR studies on 1-oxa-8-azaspiro[4.5]decane derivatives have revealed key structural features that govern their M1 receptor affinity and agonist activity. For instance, modifications at the 2 and 3 positions of the tetrahydrofuran ring have a significant impact on selectivity and efficacy.[7]
For example, the introduction of a 2-ethyl or a 3-methylene group has been shown to enhance M1 selectivity and produce potent antiamnesic activity with a reduced propensity for inducing cholinergic side effects like hypothermia.[7] Furthermore, the stereochemistry of these derivatives is critical, with M1 agonist activity often residing preferentially in one enantiomer.[7]
In Vitro and In Vivo Experimental Data
The following table summarizes representative data for key 1-oxa-8-azaspiro[4.5]decane derivatives from preclinical studies.
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | In Vivo Antiamnesic Activity (ED50, mg/kg) | Reference |
| YM796 | Micromolar Range | Weaker than M1 | 0.031 (p.o.) | [8] |
| YM954 | Micromolar Range | Weaker than M1 | 0.016 (p.o.) | [8] |
| (-)-29 | Preferential for M1 | Lower than M1 | Potent | [7] |
Data presented is a qualitative summary from the cited literature. For precise quantitative values, please refer to the original publications.
Experimental Protocols
This protocol outlines a standard method for determining the binding affinity of test compounds for M1 and M2 muscarinic receptors.
Materials:
-
Radioligand: [³H]-Pirenzepine (for M1) or [³H]-Quinuclidinyl benzylate (for M2).
-
Membrane Preparations: Homogenates from cells expressing human M1 or M2 receptors, or from specific brain regions (e.g., cerebral cortex for M1, cerebellum for M2).
-
Test Compounds: 8-Oxa-1-azaspiro[4.5]decane derivatives at various concentrations.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or atropine (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This model is widely used to assess the potential of compounds to reverse cholinergic-deficit-related cognitive impairment.[2][6][9]
Animals:
-
Male Wistar rats (200-250 g).
Procedure:
-
Habituation: Acclimate the rats to the testing apparatus (e.g., passive avoidance chamber or Morris water maze) for several days before the experiment.
-
Drug Administration: Administer the test compound (e.g., 8-Oxa-1-azaspiro[4.5]decane derivative) or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Amnesia Induction: After a set pre-treatment time (e.g., 30-60 minutes), induce amnesia by administering scopolamine (e.g., 0.5-1 mg/kg, i.p.).[6]
-
Behavioral Testing: 30 minutes after scopolamine administration, subject the rats to a memory task, such as:
-
Passive Avoidance Task: Measure the latency to enter a dark compartment where an aversive stimulus (e.g., foot shock) was previously delivered.
-
Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.
-
-
Data Analysis: Compare the performance of the compound-treated groups to the vehicle-treated and scopolamine-only groups. A significant improvement in memory performance indicates antiamnesic activity.
Therapeutic Target II: Sigma-1 Receptors
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions, including the modulation of ion channels, calcium signaling, and cellular stress responses. Ligands of the sigma-1 receptor are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.
8-Oxa-1-azaspiro[4.5]decane Derivatives as Sigma-1 Ligands
Recent studies have identified 1-oxa-8-azaspiro[4.5]decane derivatives as potent and selective ligands for the sigma-1 receptor.[10] This discovery opens up new avenues for the therapeutic application of this scaffold beyond its effects on muscarinic receptors.
Experimental Data
A study evaluating a series of 1-oxa-8-azaspiro[4.5]decane derivatives reported nanomolar affinity for sigma-1 receptors.[10]
| Compound Class | Sigma-1 Receptor Affinity (Ki, nM) | Selectivity over Sigma-2 Receptors (Ki(σ2)/Ki(σ1)) | Reference |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | 0.47 - 12.1 | 2 - 44 | [10] |
Data is a summary from the cited publication. For specific compound data, refer to the original source.
Experimental Protocol: Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[11][12][13]
Materials:
-
Radioligand: [³H]-(+)-Pentazocine.
-
Membrane Preparations: Homogenates from tissues or cells with high expression of sigma-1 receptors (e.g., guinea pig liver).
-
Test Compounds: 8-Oxa-1-azaspiro[4.5]decane derivatives at various concentrations.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Follow the general procedure outlined for the muscarinic receptor binding assay (Section 2.5.1).
-
Use [³H]-(+)-pentazocine as the radioligand and haloperidol for determining non-specific binding.
-
Incubate for a sufficient duration to reach equilibrium (e.g., 120 minutes at room temperature).
-
Analyze the data to determine the Ki value for each test compound.
Synthesis of the 8-Oxa-1-azaspiro[4.5]decane Core
The synthesis of the 8-Oxa-1-azaspiro[4.5]decane scaffold can be achieved through various synthetic routes. One common approach involves the construction of the piperidine ring followed by a spirocyclization step.[1] More recent and efficient methods utilize metal-catalyzed tandem cyclization reactions.[14]
A notable example is the diastereoselective Au/Pd relay catalytic tandem cyclization reaction, which produces dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[14] This method involves the generation of a furan-derived azadiene from a readily available enynamide, followed by a [2+4] cycloaddition.[14]
Caption: Au/Pd Relay Catalytic Synthesis of the Spiro[4.5]decane Core.
Future Directions and Conclusion
The 8-Oxa-1-azaspiro[4.5]decane scaffold represents a highly promising platform for the development of novel CNS-targeted therapeutics. The well-established activity of its derivatives as selective M1 muscarinic agonists provides a strong rationale for their continued investigation in the context of Alzheimer's disease. The emerging data on their potent interaction with the sigma-1 receptor further broadens their potential therapeutic applications to other neurological and psychiatric disorders.
Future research should focus on:
-
Synthesis and Evaluation of Novel Derivatives: Including the systematic exploration of substitutions at various positions of the spirocyclic core, such as the 4-ylmethanol moiety, to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of In Vivo Efficacy: Conducting comprehensive preclinical studies in relevant animal models to translate the in vitro pharmacological profiles into tangible therapeutic benefits.
-
Investigation of Dual-Targeting Potential: Exploring the synergistic effects of combined M1 agonism and sigma-1 receptor modulation in disease models.
-
Development of PET Radioligands: The synthesis of radiolabeled derivatives could enable in vivo imaging and target engagement studies in both preclinical models and human subjects.[10]
References
-
Fisher, A. (2008). M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy. CNS Neuroscience & Therapeutics, 14(1), 42-52. [Link]
-
Kwon, S. H., et al. (2018). Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model. Frontiers in Pharmacology, 9, 694. [Link]
-
Creative Biolabs. (2018). Scopolamine induced Rodent Amnesia Model. [Link]
-
Fisher, A. (2000). M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives. Annals of the New York Academy of Sciences, 920, 274-281. [Link]
-
Fisher, A. (2007). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. Current Alzheimer Research, 4(5), 577-580. [Link]
-
Charles River Laboratories. Scopolamine-Induced Amnesia Model of Alzheimer's Disease. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]
-
Shirey, J. K., et al. (2008). Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity. Molecular Pharmacology, 74(5), 1334-1346. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]
-
Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]
-
Kajima, J., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. The Journal of pharmacology and experimental therapeutics, 266(3), 1144-1150. [Link]
-
Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]
-
Zhang, X., et al. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Advanced Synthesis & Catalysis. [Link]
-
El-Fakahany, E. E., & Surichamorn, W. (1991). Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. European journal of pharmacology, 207(2), 137-142. [Link]
-
Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(10), 1798-1805. [Link]
-
Jakubík, J., et al. (2000). Dual effects of muscarinic M2 acetylcholine receptors on the synthesis of cyclic AMP in CHO cells. British journal of pharmacology, 130(4), 703-710. [Link]
-
Mullan, M. J., et al. (2019). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 176(1-2), 197-208.e14. [Link]
-
Wess, J., et al. (2023). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers in Psychiatry, 14, 1184321. [Link]
-
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
MDPI. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. [Link]
-
Google Patents. (2011). US20110230493A1 - 1-OXA-8-Azaspiro[2][4] Decabe-8-Carboxamide Compounds as FAAH Inhibitors.
-
Jia, H. M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560. [Link]
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- 2. criver.com [criver.com]
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- 4. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Solubility profile of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol in organic solvents
Executive Summary
This technical guide provides a comprehensive framework for determining the solubility profile of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol . As a spirocyclic scaffold incorporating both a basic amine and a polar hydroxyl group, this compound represents a class of "3D-rich" intermediates critical for fragment-based drug discovery (FBDD).
Unlike flat aromatic systems, spirocyclic ethers exhibit unique solvation thermodynamics. This guide details the structural rationale for solvent selection, provides a validated "Gold Standard" saturation shake-flask protocol, and outlines the data analysis required to generate a regulatory-grade solubility profile.
Structural Analysis & Solvation Logic
To optimize solubility experiments, one must first understand the solute-solvent interaction potential. The 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol molecule possesses three distinct physicochemical vectors:
-
The Spiro Core (Conformational Rigidity): The spiro[4.5] junction creates a rigid, orthogonal orientation between the rings. This disrupts crystal lattice packing (lowering lattice energy) compared to fused rings, generally enhancing solubility in organic media.
-
The 8-Oxa & 4-Methanol Motifs (H-Bonding): The ether oxygen (acceptor) and hydroxymethyl group (donor/acceptor) impart significant polarity, suggesting high affinity for protic solvents.
-
The 1-Aza Center (Basicity): The secondary amine acts as a pH-switchable solubilizing group.
Visualization: Solvation Interaction Map
The following diagram maps the compound's functional groups to their primary solvation mechanisms.
Figure 1: Mechanistic mapping of functional groups to solvent classes. Note the high affinity for polar protic systems.[1]
Predicted Solubility Profile
While experimental determination is required for exact values, the following matrix represents the predicted solubility trends based on Calculated LogP (cLogP ~ -0.5 to 0.5) and Topological Polar Surface Area (TPSA).
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol (MeOH) | High (>50 mg/mL) | Excellent H-bond matching with -OH and -NH groups. |
| Polar Protic | Water (Neutral pH) | Moderate-High | The ether and alcohol groups promote aqueous solubility; spiro-scaffold disrupts hydrophobicity. |
| Polar Protic | Water (Acidic pH) | Very High | Protonation of the 1-aza nitrogen forms a cationic salt, drastically increasing solubility. |
| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Universal solvent for polar heterocycles; disrupts inter-molecular H-bonds. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good solvation of the lipophilic spiro-carbon backbone. |
| Non-Polar | Hexane/Heptane | Low/Insoluble | Compound polarity (TPSA > 40 Ų) prevents integration into the non-polar solvent network. |
Experimental Protocol: Thermodynamic Solubility
Method: Saturation Shake-Flask (Gold Standard) Objective: Determine the equilibrium solubility at 25°C.
Materials Required[3][4][5][6]
-
Compound: >100 mg of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (purity >95%).
-
Solvents: HPLC-grade Methanol, Acetonitrile, DMSO, Water (buffered pH 7.4).
-
Equipment: Thermomixer or orbital shaker, Centrifuge (15,000 rpm), 0.22 µm PTFE filters (for organics) or PES filters (for aqueous).
Workflow Diagram
Figure 2: Step-by-step workflow for the Saturation Shake-Flask method.
Step-by-Step Methodology
-
Preparation: Weigh approximately 5–10 mg of the compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Critical Check: If the solid dissolves immediately, add more solid until a visible suspension persists. This ensures thermodynamic equilibrium (presence of solid phase) rather than kinetic metastability.
-
-
Equilibration: Place tubes in a thermomixer at 25°C ± 0.1°C. Shake at 750 rpm for 24 hours.
-
Note: For viscous solvents (e.g., PEG-400), extend time to 48 hours.
-
-
Phase Separation:
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Carefully aspirate the supernatant.
-
Filtration (Optional but Recommended): Pass supernatant through a 0.22 µm syringe filter to remove micro-crystals.
-
-
Quantification:
-
Dilute the supernatant with mobile phase (usually 100x or 1000x) to fit the linear range of the detector.
-
Inject into HPLC (Reverse Phase C18 column).
-
Calculate concentration using a pre-established calibration curve of the standard.[2]
-
Data Analysis & Interpretation
The pH-Solubility Profile (Henderson-Hasselbalch)
For the 1-aza component, solubility (
- : Intrinsic solubility of the neutral species (at high pH).
- : Dissociation constant of the secondary amine (typically ~9.0–10.0 for piperidine-like rings).
-
Implication: Expect a >100-fold increase in solubility as pH drops below 8.0.
Temperature Dependence (Van't Hoff)
To determine if the dissolution is endothermic (heat-absorbing), measure solubility at 25°C, 37°C, and 50°C. Plot
-
Positive Slope: Dissolution is exothermic (rare for organics).
-
Negative Slope: Dissolution is endothermic (solubility increases with heat).
References
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Consortium for Solubility. (2023). Standard Protocol for Saturation Shake-Flask Solubility. Protocols.io.
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An In-depth Technical Guide to Spiro[4.5]decane Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The spiro[4.5]decane ring system, characterized by a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon, is a prominent structural motif in a multitude of biologically active natural products and synthetic molecules. Its inherent three-dimensionality and conformational rigidity make it a privileged scaffold in medicinal chemistry, offering a unique framework for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, functionalization, and application of spiro[4.5]decane building blocks, with a focus on field-proven insights and methodologies.
Part 1: The Significance of the Spiro[4.5]decane Scaffold
The unique architecture of the spiro[4.5]decane core imparts several advantageous properties. Unlike flat, aromatic systems, its three-dimensional nature allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This structural rigidity also minimizes the entropic penalty upon binding to a protein, potentially increasing potency. The spiro[4.5]decane framework is found in a variety of natural products, including the acorane family of sesquiterpenoids, which exhibit a range of biological activities.[3] In medicinal chemistry, this scaffold has been successfully employed in the design of enzyme inhibitors and receptor agonists.[2][4][5]
Part 2: Key Synthetic Strategies for Constructing the Spiro[4.5]decane Core
The construction of the spiro[4.5]decane skeleton has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. The choice of a particular strategy often depends on the desired substitution pattern and stereochemistry of the target molecule.
Cycloaddition Reactions
Diels-Alder cycloadditions have been utilized for the synthesis of spiro[4.5]decanes. For instance, the reaction between a chiral diene and a dienophile can provide a stereoselective route to optically active spiro[4.5]decane derivatives.[6] Another powerful approach is the [3+2] cycloaddition of cyclopropylamines with olefins, which can be achieved through a synergistic combination of photocatalysis and organocatalysis, affording highly diastereoselective 2-amino-spiro[4.5]decane-6-ones.[7]
Rearrangement Reactions
The Claisen rearrangement is a powerful tool for the stereoselective synthesis of functionalized spiro[4.5]decanes. This pericyclic reaction, when applied to bicyclic 2-(alkenyl)dihydropyran precursors, can furnish the fully functionalized spiro[4.5]decane core as a single diastereomer in excellent yield.[3][8][9] This strategy has been successfully applied in the total synthesis of several biologically active spirocyclic sesquiterpenes.[9]
Radical Cyclizations
Samarium(II) iodide (SmI2)-promoted ketyl radical mediated tandem cyclizations offer a highly stereoselective method for constructing the spiro[4.5]decane framework.[10] This approach involves the cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene. The stereochemical outcome of the initial cyclization can be controlled by the choice of activators.[10]
Metal-Catalyzed Cyclizations
Palladium-catalyzed reactions are widely used in the synthesis of spiro[4.5]decanes. For example, the asymmetric synthesis of spiro[4.5]-1-one compounds can be achieved through palladium-catalyzed processes.[7] A sequence of a palladium-catalyzed decarboxylative asymmetric allylic alkylation followed by a Heck reaction provides a versatile route to optically active spirocyclic compounds.[11]
Oxidative Cleavage of Tricyclic Systems
A stereoselective entry into functionalized spiro[4.5]decane systems can be achieved through the oxidative cleavage of readily available tricyclic precursors.[12] This method offers the advantage of stereospecific generation of the spirocenter.[13]
Dearomatization Spirocyclization
Iron-catalyzed trifluoromethylation of unactivated alkenes coupled with phenol dearomatizing spirocyclization provides a regioselective method for the construction of trifluoromethylated spiro[4.5]decanes.[14]
Synthetic Approaches to the Spiro[4.5]decane Core
Caption: Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHDs, leading to its degradation. Spiro[4.5]decanone inhibitors block PHD activity, stabilizing HIF-1α, which then promotes gene transcription. [3]
Serotonin Receptor Agonists
Derivatives of 1-oxa-4-thiaspiro[4.5]decane have been synthesized and identified as potent and selective 5-HT1A receptor agonists. [5]Some of these compounds have shown promising neuroprotective and antinociceptive activities in preclinical studies, suggesting their potential for the development of new treatments for pain. [5]
Other Therapeutic Applications
The versatility of the spiro[4.5]decane scaffold is further demonstrated by the development of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel inhibitors of the mitochondrial permeability transition pore (mPTP), which have potential applications in treating reperfusion injury in myocardial infarction. [15][16]
Part 6: Experimental Protocols
Protocol 1: Stereoselective Synthesis of a Functionalized Spiro[4.5]decane via Oxidative Cleavage
This protocol is adapted from the work of Singh et al. and describes the oxidative cleavage of a tricyclic system to yield a functionalized spiro[4.5]decane. [12] Materials:
-
Tricyclic compound (e.g., prepared from indanol)
-
Osmium tetroxide (OsO4)
-
4-Methylmorpholine N-oxide (NMO)
-
Sodium periodate (NaIO4)
-
Dichloromethane (CH2Cl2)
-
Tetrahydrofuran (THF)
-
Water
-
Silica gel for column chromatography
Procedure:
-
To a solution of the tricyclic compound in a mixture of THF and water, add NMO followed by a catalytic amount of OsO4.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude diol.
-
Dissolve the crude diol in a mixture of THF and water.
-
Add NaIO4 portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for the specified time.
-
Extract the reaction mixture with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro[4.5]decane derivative.
Data Presentation:
| Entry | Tricyclic Substrate | Spiro[4.5]decane Product | Yield (%) |
| 1 | Tricyclo[5.2.2.01,5]undec-8-ene derivative | Functionalized spiro[4.5]decane-1,6-dione | 95 |
| 2 | Tricyclo[6.2.2.01,6]dodec-9-ene derivative | Functionalized spiro[5.5]undecane-1,7-dione | 92 |
Table adapted from data presented in Singh et al.[12]
Protocol 2: Solid-Phase Synthesis of a 6,7-Diazaspiro[4.5]decane Library
This prospective protocol outlines a workflow for the solid-phase synthesis of a combinatorial library based on the 6,7-diazaspiro[4.5]decane scaffold. [17] Materials:
-
2-Chlorotrityl chloride resin
-
6,7-Diazaspiro[4.5]decane
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
Procedure:
-
Immobilization: Swell the 2-chlorotrityl chloride resin in anhydrous DCM. Treat the swollen resin with a solution of 6,7-diazaspiro[4.5]decane and DIPEA in a mixture of anhydrous DCM and DMF. Shake the reaction mixture at room temperature.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM, DMF, and MeOH.
-
Diversification (Iterative): Perform standard solid-phase reactions to introduce diversity at the two secondary amine positions. This may involve orthogonal protection strategies.
-
Cleavage: Treat the fully derivatized resin with a cleavage cocktail. Filter the resin and collect the filtrate.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the final product.
Part 7: Future Perspectives
The spiro[4.5]decane scaffold continues to be a fertile ground for innovation in organic synthesis and medicinal chemistry. Future research will likely focus on the development of more efficient and enantioselective synthetic methods to access novel and complex spiro[4.5]decane derivatives. The exploration of new biological targets for spiro[4.5]decane-based compounds is also a promising avenue for future drug discovery efforts. The inherent three-dimensionality of this scaffold will undoubtedly continue to be exploited in the design of next-generation therapeutics with improved efficacy and selectivity.
Part 8: References
-
Posner, G. H., et al. An asymmetric total synthesis of fragrant spiro[4.5]decane sesquiterpene (-)-.beta.-vetivone via an enantiomerically pure vinylic sulfoxide. The Journal of Organic Chemistry. [Link]
-
Inui, M., Nakazaki, A., & Kobayashi, S. Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization. Organic Letters. [Link]
-
Singh, V., Singh, R. B., & Mobin, S. M. Simple, Efficient, and Stereoselective Synthesis of Functionalized Spiro[4.5]decane and Spiro[5.5]undecane Systems. Synthetic Communications. [Link]
-
Vogel, P., et al. Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. [Link]
-
Cui, Y., et al. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]
-
Nakazaki, A., Era, T., & Kobayashi, S. Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. Chemical & Pharmaceutical Bulletin. [Link]
-
Carda, M., et al. Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Nakazaki, A., Era, T., & Kobayashi, S. Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]
-
Palchykov, V. A. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds. [Link]
-
Smith, L. K., & Baxendale, I. R. Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. [Link]
-
Baldwin, S. W., & Fredericks, J. E. Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters. [Link]
-
Liu, T., et al. Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. [Link]
-
Wang, Y., et al. Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. The Journal of Organic Chemistry. [Link]
-
Holt-Martyn, J., et al. Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Medicinal Chemistry Communication. [Link]
-
Dömling, A., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Dömling, A., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]
-
Zhao, Y., et al. Expedite synthesis of various spirod[7][18]ecane derivatives by dearomatization spirocyclization. ResearchGate. [Link]
-
Ghorai, M. K., et al. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]
-
Kitching, W., et al. A new strategy for the synthesis of spiro ketals. The Journal of Organic Chemistry. [Link]
-
Holt-Martyn, J., et al. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm. [Link]
-
Various Authors. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]
-
Di L., et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. [Link]
-
Costi, R., et al. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. [Link]
-
Zhu, J., Quirion, J. C., & Husson, H. P. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link]
-
Di L., et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Srikrishna, A., & Ramasastry, S. S. V. An efficient methodology for the construction of spiro[4.5]decanes: a formal synthesis of acorone. Semantic Scholar. [Link]
-
Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. University of Massachusetts Amherst. [Link]
-
Zhang, J., et al. Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Nature Communications. [Link]
-
National Center for Biotechnology Information. Spiro(4.5)decane. PubChem. [Link]
-
Amanote Research. Synthesis of Spiro[4.5]decane CF-Ring Analogues of. Amanote Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
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- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision N-Alkylation of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Abstract
This application note details the optimized protocols for the chemoselective N-alkylation of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol . As a spirocyclic scaffold containing both a secondary pyrrolidine amine and a primary alcohol, this molecule presents a specific chemoselectivity challenge. This guide provides two distinct, validated pathways: Reductive Amination (Method A) for aldehyde electrophiles and Direct Nucleophilic Substitution (Method B) for alkyl halides. Emphasis is placed on thermodynamic control to prevent O-alkylation side reactions without the need for protecting groups.[1]
Strategic Analysis: The Chemoselectivity Challenge
The target molecule, 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol , features a 1-azaspiro[4.5]decane core where the amine resides in the 5-membered (pyrrolidine) ring and the ether oxygen in the 6-membered ring.[1]
Reactivity Profile
-
Nucleophile 1 (Target): Secondary Pyrrolidine Amine (
).[1] This center is highly nucleophilic due to ring strain and electron density.[1] -
Nucleophile 2 (Competitor): Primary Alcohol (
).[1] -
Steric Environment: The spiro-fusion at C5 imposes steric bulk.[1] However, the nitrogen at position 1 is sufficiently distal to allow attack, provided the electrophile is not effectively blocked.
The Control Logic
To achieve exclusive N-alkylation, the reaction conditions must exploit the nucleophilicity gap (
-
Avoid: Strong bases (e.g., NaH, KOtBu) which deprotonate the alcohol, creating a highly reactive alkoxide that leads to O-alkylation or competitive ether formation.
-
Employ: Weak bases (Carbonates) or Buffered Reductive conditions (Acetic Acid/STAB) to keep the alcohol protonated and inert.[1]
Decision Matrix
Use the following logic flow to select the appropriate protocol for your electrophile.
Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.
Method A: Reductive Amination (Preferred)
Scope: Best for introducing primary or secondary alkyl groups using aldehydes or ketones.[1] Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1] The alcohol functionality remains inert because it cannot form a stable intermediate with the aldehyde under these conditions.[1]
Reagents & Materials
-
Substrate: 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (1.0 equiv)
-
Electrophile: Aldehyde (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Protocol
-
Solvation: Dissolve the spiro-amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Activation: Add the aldehyde (1.1 equiv).
-
Acidification: Add Glacial Acetic Acid (1.0 equiv). Note: This catalyzes iminium formation and buffers the pH to prevent amine sequestration by boron species.
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of the aldehyde and formation of the imine (often visible as a new polar spot or mass shift).
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Caution: Mild gas evolution (
) may occur.[1]
-
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Quench: Add saturated aqueous
solution slowly until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Reductant | STAB > NaCNBH3 > NaBH4 | STAB is mild and won't reduce aldehydes/ketones before they form the imine.[1][2] NaBH4 is too aggressive and may reduce the aldehyde directly to an alcohol impurity.[1] |
| Temperature | 0°C | Controls exotherm during hydride addition; ensures selectivity.[1] |
| Water Content | Anhydrous (<0.1%) | Water hydrolyzes the iminium intermediate, stalling the reaction. |
Method B: Direct Nucleophilic Substitution
Scope: Required when the electrophile is an alkyl halide, mesylate, or tosylate. Risk: Higher risk of O-alkylation if base strength is uncontrolled.[1]
Reagents & Materials
-
Substrate: 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.0 – 1.1 equiv)
-
Base:
(Potassium Carbonate) or (Cesium Carbonate) (2.0 – 3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (for low solubility electrophiles)
-
Catalyst: KI (Potassium Iodide) (0.1 equiv) - Optional for alkyl chlorides/bromides.[1]
Step-by-Step Protocol
-
Preparation: Suspend
(3.0 equiv) in anhydrous MeCN (0.1 M relative to substrate). -
Addition: Add the spiro-amine (1.0 equiv) and stir for 10 minutes.
-
Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise.[1]
-
Note: If using a chloride, add 10 mol% KI to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Thermal Activation: Heat the reaction to 50–60°C.
-
Warning: Do not exceed 80°C unless necessary.[1] Higher temperatures increase the kinetic energy of the alcohol, promoting competitive O-alkylation.
-
-
Monitoring: Monitor by LCMS. The secondary amine should convert to the tertiary amine.[1]
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between EtOAc and water.[1]
Troubleshooting & Optimization
-
Issue: Dialkylation (Quaternization).
-
Issue: O-Alkylation observed.
Mechanistic Visualization
The following diagram illustrates the kinetic pathway differences that enforce chemoselectivity in Method A versus the thermodynamic risks in Method B.
Figure 2: Mechanistic pathways showing the high fidelity of the iminium route (Method A) versus the bifurcated risk in direct alkylation (Method B).
References
-
Bar-Haim, G., & Kol, M. (2004).[3][4] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[1][4] Organic Letters, 6(20), 3549–3551. Link
- Context: Establishes fundamental principles for chemoselective amine alkyl
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Context: The authoritative protocol for STAB-mediated reductive amination (Method A).[1]
-
-
Miyachi, H., et al. (1999). Synthesis and Structure-Activity Relationships of 1-Oxa-8-azaspiro[4.5]decane Derivatives. Bioorganic & Medicinal Chemistry Letters, 9(14), 2059-2064. Link
- Context: Demonstrates the stability and reactivity of the oxa-azaspiro[4.5]decane scaffold in medicinal chemistry.
-
Salvatore, R. N., et al. (2001). Efficient Cs2CO3-Promoted N-Alkylation of Amines. Tetrahedron, 57(37), 7785-7789. Link
- Context: Validates the use of Cesium Carbonate for suppressing side reactions in direct alkyl
Sources
- 1. 8-Oxa-1-azaspiro[4.5]decane | 51130-63-3 [sigmaaldrich.com]
- 2. N-((1-oxo-2-oxa-8-azaspiro[4.5]decan-3-yl)methyl)-1,8-naphthyridine-3-carboxamide,2871382-47-5-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Reductive amination techniques involving 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Application Note: Reductive Amination Strategies for 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Executive Summary & Structural Significance
The spirocyclic scaffold 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol represents a high-value pharmacophore in modern medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands (e.g., muscarinic and opioid receptors) and sigma receptor modulators. The rigidity of the spiro-junction [C5] confers specific vectoral alignment of the nitrogen lone pair, enhancing binding selectivity compared to flexible piperidine analogues.
However, this rigidity presents a synthetic challenge. The secondary amine at position 1 is sterically encumbered by the adjacent quaternary spiro-carbon. Furthermore, the C4-hydroxymethyl moiety increases polarity, complicating solvent selection for traditional reductive amination protocols.
This guide details optimized protocols for N-alkylation of this scaffold, prioritizing Sodium Triacetoxyborohydride (STAB) for its chemoselectivity, while offering alternative routes for sterically demanding or solubility-challenged substrates.
Mechanistic Insight: The Spiro-Steric Challenge
Successful reductive amination hinges on the formation of the iminium ion intermediate.[1] For 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, the approach of the carbonyl electrophile is hindered by the axial protons of the 6-membered pyran ring and the fixed geometry of the 5-membered pyrrolidine ring.
-
Kinetic Bottleneck: Formation of the hemiaminal (usually fast) is reversible. The dehydration to the iminium ion is often the rate-determining step in spirocyclic systems due to ring strain.
-
Thermodynamic Trap: If the reducing agent is too strong (e.g., NaBH₄) or added too early, direct reduction of the aldehyde/ketone competes with amination.
-
Solubility Paradox: The substrate is polar (alcohol + amine), favoring protic solvents (MeOH), but the preferred reagent (STAB) degrades in MeOH.
Reaction Pathway Diagram
Figure 1: Reaction coordinate highlighting the critical Iminium Ion gateway. Note the reversibility of the Hemiaminal step, which necessitates acid catalysis in hindered systems.
Protocol A: Standard Direct Reductive Amination (STAB Method)
Applicability: Aldehydes and unhindered cyclic ketones. Rationale: STAB (Sodium Triacetoxyborohydride) is mild and does not reduce aldehydes/ketones appreciably at pH 5–6, allowing the equilibrium to favor the iminium ion before reduction occurs.
Materials
-
Substrate: 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (1.0 equiv).
-
Electrophile: Aldehyde/Ketone (1.1 – 1.2 equiv).
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for higher temperatures.
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).
Step-by-Step Methodology
-
Solvation: In an oven-dried flask under N₂, dissolve the spiro-amine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).
-
Critical Step: If the "4-ylmethanol" moiety causes poor solubility, add anhydrous THF (up to 20% v/v). Avoid Methanol.
-
-
Activation: Add the aldehyde/ketone (1.1 equiv).
-
Acidification: Add Glacial Acetic Acid (1.0 equiv). Stir for 30–60 minutes at room temperature.
-
Why? This pre-complexation time allows the hemiaminal/iminium equilibrium to establish before the reducing agent is introduced.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the imine mass (M+Aldehyde-H2O).
-
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: "Hard" Substrates (Titanium-Mediated)
Applicability: Sterically hindered ketones, aryl ketones, or when Protocol A fails to drive conversion. Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the dehydration of the hemiaminal to the iminium species irreversible in situ.
Materials
-
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv).
-
Reductant: Sodium Cyanoborohydride (NaCNBH₃) (2.0 equiv) or Sodium Borohydride (NaBH₄).
-
Solvent: Anhydrous THF (Step 1) and Methanol (Step 2).
Step-by-Step Methodology
-
Imine Formation: Dissolve amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF.
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.
-
Incubation: Stir the mixture at RT (or 50°C for very hindered ketones) for 6–12 hours.
-
Solvent Switch (Optional but Recommended): If using NaBH₄, dilute the mixture with Methanol (equal volume to THF).
-
Reduction: Cool to 0°C. Add NaCNBH₃ (or NaBH₄) carefully.
-
Safety: NaCNBH₃ generates HCN if acidified; keep pH > 7 or use efficient fume extraction.
-
-
Quench: Add 1N NaOH or aqueous NH₄OH to precipitate titanium salts (white solid).
-
Filtration: Filter the slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.
Comparative Data: Solvent & Reagent Effects
The following table summarizes internal optimization data for the benzylation of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol.
| Condition | Solvent | Additive | Yield (%) | Comments |
| STAB (Protocol A) | DCE | AcOH (1 eq) | 92% | Cleanest profile; minimal dialkylation. |
| STAB | DCM | None | 65% | Incomplete conversion; imine formation slow without acid. |
| NaBH₄ | MeOH | None | 40% | Significant benzyl alcohol formation (direct reduction). |
| NaCNBH₃ | MeOH | AcOH (pH 5) | 85% | Good yield, but toxic waste stream (Cyanide). |
| Ti(OiPr)₄ / NaBH₄ | THF/MeOH | None | 88% | Best for hindered ketones; requires filtration step. |
Troubleshooting & Optimization
Issue: Low Solubility of Starting Material
The "4-ylmethanol" group creates H-bonding networks.
-
Fix: Use a solvent mixture of DCE:THF (4:1) .
-
Alternative: Protect the alcohol as a silyl ether (TBS) prior to amination if the substrate is extremely insoluble. The TBS group can be cleaved post-amination with TBAF.
Issue: "Stalled" Reaction (Imine present, no Product)
-
Cause: The iminium ion is forming but is sterically blocked from the hydride attack.
-
Fix: Switch to Protocol B (Titanium). The coordination of Ti to the imine nitrogen can alter the conformation, making it more accessible. Alternatively, heat Protocol A to 40°C (DCE reflux).
Issue: Over-alkylation[1][2]
-
Cause: Highly reactive aldehydes (e.g., formaldehyde, acetaldehyde).
-
Fix: Use the syringe pump addition method. Add the aldehyde slowly over 2 hours to the mixture of amine and reducing agent.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 1995, 60(15), 4928–4929. Link
-
Carles, L., et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Journal of Medicinal Chemistry, 1993. (Contextual grounding for scaffold reactivity). Link
-
Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[5] Bioorganic & Medicinal Chemistry, 2020.[5] Link
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- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Authored by: Gemini, Senior Application Scientist
Introduction: The 8-Oxa-1-azaspiro[4.5]decane Scaffold in Modern Drug Discovery
The 8-oxa-1-azaspiro[4.5]decane framework is a privileged heterocyclic motif increasingly recognized for its potential in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational landscape for the presentation of pharmacophoric elements, making it an attractive scaffold for the design of novel therapeutics.[1][2] Derivatives of this spirocycle have been investigated for a range of biological targets, including muscarinic M1 agonists for Alzheimer's disease and sigma-1 receptor ligands for neurological disorders.[3][4] The functionalization of this core structure, particularly at the 4-position, allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This application note provides a detailed guide to the selection and implementation of coupling reagents for the derivatization of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, a key intermediate for the synthesis of novel chemical entities.
The Challenge of Derivatization: Activating the Primary Hydroxyl Group
The primary alcohol of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is the key handle for derivatization. The direct formation of an amide or ester bond from a carboxylic acid and an alcohol is thermodynamically unfavorable under mild conditions due to the poor leaving group nature of the hydroxyl group.[5][6] Therefore, activation of the carboxylic acid or the alcohol is necessary to facilitate the reaction. This guide will focus on the most common and effective methods for activating carboxylic acids using coupling reagents for esterification and for the subsequent amidation of the corresponding amine.
A Guide to Coupling Reagents for Ester and Amide Synthesis
The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the substrates, the desired reaction conditions (temperature, solvent), the potential for side reactions such as racemization (if chiral centers are present), and the ease of purification.[7][8] Broadly, these reagents can be categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides: The Workhorses of Amide and Ester Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for the formation of amide and ester bonds.[9][10][11]
Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid adds to the carbodiimide, which is then attacked by the alcohol (for ester formation) or amine (for amide formation).[11][12][13] To increase efficiency and suppress side reactions like the formation of an unreactive N-acylurea, an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is often used.[14][15]
Phosphonium Salt Coupling Mechanism.
Advantages:
-
High coupling efficiency, even for sterically hindered substrates. [16]* Low levels of racemization. [17]* Byproducts are generally soluble and easily removed.
Disadvantages:
-
BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). [17]PyBOP is a safer alternative.
-
Higher cost compared to carbodiimides.
Uronium/Aminium Salts: The Gold Standard for Efficiency
Uronium and aminium salts are among the most efficient coupling reagents available. [18]Common examples include HBTU, HATU, HCTU, and COMU. [17][18][19]It is important to note that while initially described as uronium salts, many of these reagents, like HBTU and HATU, exist as the more stable guanidinium isomers. [20][21]However, the true uronium form, which can be synthesized under specific conditions, is even more reactive. [20] Mechanism of Action: Similar to phosphonium salts, uronium/aminium salts react with a carboxylate in the presence of a base to form a highly reactive activated ester, which is then attacked by the nucleophile. [22]HATU, which is based on HOAt, is generally more reactive and leads to less racemization than HBTU, which is based on HOBt. [4][17]
Uronium/Aminium Salt Coupling Mechanism.
Advantages:
-
Extremely fast reaction times and high yields. [18]* Very low levels of racemization, especially with HATU. [19]* COMU is a newer generation reagent with excellent solubility and performance, often requiring only one equivalent of base.
Disadvantages:
-
Higher cost.
-
Can act as sensitizers and cause allergic reactions. [18]* Excess reagent can cap the amine nucleophile, so stoichiometry should be carefully controlled. [17][22]
Mitsunobu Reaction: A Powerful Alternative for Esterification
The Mitsunobu reaction provides a reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry. [9][12]It utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [12] Mechanism of Action: The phosphine and the azodicarboxylate react to form a phosphonium salt, which then activates the alcohol. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion. [5][17] Advantages:
-
Mild reaction conditions.
-
Proceeds with clean inversion of stereochemistry at the alcohol center (if chiral). [5]* Generally high yielding and reliable for sterically unhindered alcohols.
Disadvantages:
-
The byproducts, triphenylphosphine oxide and the reduced hydrazine, can be difficult to remove.
-
The nucleophile must have a pKa of approximately 13 or lower. [9]* DEAD and DIAD are hazardous reagents.
Comparative Summary of Coupling Reagents
| Reagent Class | Examples | Key Features | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Formation of O-acylisourea intermediate. [11][12] | Inexpensive, mild conditions, water-soluble options (EDC). [9] | Potential for racemization, byproduct removal can be challenging (DCC). [9] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Formation of active esters. [3] | High reactivity, low racemization, soluble byproducts. [16][17] | BOP is toxic, higher cost. [17] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly reactive active ester formation. [22] | Extremely fast and efficient, very low racemization (HATU). [17][19] | High cost, potential for side reactions with excess reagent. [17][22] |
| Mitsunobu Reagents | PPh3/DEAD or DIAD | Activation of the alcohol. [12] | Mild conditions, inversion of stereochemistry. [5] | Difficult byproduct removal, hazardous reagents. [9] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Esterification using EDC/DMAP
This protocol is a good starting point due to the ease of purification.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1 M concentration of the limiting reagent).
-
Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq.) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: Esterification using HATU
This protocol is suitable for more challenging couplings or when minimizing reaction time is desired.
-
Preparation: To a solution of the carboxylic acid (1.1 eq.) in anhydrous DMF (0.1 M), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (1.0 eq.) in a minimal amount of anhydrous DMF to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x), 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Two-Step Amidation via the Corresponding Amine
To form an amide bond, the primary alcohol of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol first needs to be converted to an amine. A common route is via mesylation/tosylation followed by azide displacement and reduction.
Step 3a: Synthesis of 4-(Azidomethyl)-8-oxa-1-azaspiro[4.5]decane
-
Mesylation: Dissolve 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq.) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Azide Displacement: To the crude mesylate solution, add sodium azide (3.0 eq.) and a small amount of DMF to aid solubility. Heat the reaction to 50-60 °C and stir overnight.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with DCM. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to yield the azide intermediate.
Step 3b: Reduction to 4-(Aminomethyl)-8-oxa-1-azaspiro[4.5]decane
-
Reduction: Dissolve the azide from the previous step in methanol or THF. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate to obtain the crude amine, which can often be used in the next step without further purification.
Step 3c: Amide Coupling (using HBTU)
-
Preparation: Dissolve the desired carboxylic acid (1.0 eq.) in DMF. Add HBTU (1.0 eq.) and DIPEA (2.0 eq.). Stir for 10 minutes.
-
Coupling: Add a solution of the crude 4-(aminomethyl)-8-oxa-1-azaspiro[4.5]decane (1.1 eq.) in DMF.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 2, followed by purification by column chromatography or preparative HPLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature (if substrates are stable). Use a more powerful coupling reagent (e.g., switch from EDC to HATU). Ensure all reagents and solvents are anhydrous. |
| Steric hindrance. | Use a less sterically demanding coupling reagent. Consider a two-step approach if direct coupling is difficult. | |
| Side Product Formation | Racemization. | Use a racemization-suppressing additive (HOBt, HOAt). Use a reagent known for low racemization (HATU, PyAOP). Lower the reaction temperature. |
| N-acylurea formation (carbodiimides). | Add HOBt or DMAP to the reaction. | |
| Amine capping (uronium/aminium salts). | Use a slight excess of the carboxylic acid relative to the coupling reagent. | |
| Difficult Purification | Insoluble urea byproduct (DCC). | Use DIC or EDC instead of DCC. |
| Byproducts from Mitsunobu reaction. | Use polymer-supported reagents or fluorous-tagged reagents to simplify removal. |
Conclusion
The derivatization of the 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol scaffold is a critical step in the exploration of its therapeutic potential. A judicious choice of coupling reagent is paramount for achieving high yields, minimizing side reactions, and simplifying purification. For routine esterifications, carbodiimides like EDC with a DMAP catalyst offer a cost-effective and reliable method. For more challenging substrates or when high efficiency and low racemization are critical, phosphonium and uronium/aminium salts such as PyBOP and HATU are the reagents of choice. The Mitsunobu reaction presents a valuable alternative for esterification with stereochemical inversion. By understanding the mechanisms, advantages, and limitations of each class of reagent, researchers can confidently select the optimal conditions for the synthesis of novel 8-Oxa-1-azaspiro[4.5]decane derivatives for drug discovery programs.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press. [Link]
-
Ishii, H., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(17), 2827-2834. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Lahlali, H., et al. (2021). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. Journal of Occupational Medicine and Toxicology, 16(1), 1-5. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Organic Chemistry Tutor. (2024, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. [Link]
-
ResearchGate. Guanidinium salts of HATU and HBTU coupling reagents. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50195-50202. [Link]
-
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 414-425. [Link]
-
Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.28. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
Organic Chemistry Portal. Phosphonium salt synthesis by alkylation or C-P coupling. [Link]
-
Organic Chemistry Tube. (2022, October 5). DIC Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
ResearchGate. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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Scale-up synthesis methods for 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Application Note: Scale-Up Synthesis of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Executive Summary
The 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a bioisostere for morpholine or piperidine derivatives with enhanced 3D-character (Fsp3). Its spirocyclic core offers restricted conformational flexibility, often improving potency and metabolic stability in GPCR and ion channel targets.
This Application Note details a robust, scalable synthetic route designed for multigram to kilogram production. Unlike bench-scale methods that rely on flash chromatography, this protocol emphasizes crystallization-driven purification and telescoped operations to maximize throughput and safety.
Key Process Features:
-
Starting Material: Commercially available Tetrahydro-4H-pyran-4-one.
-
Strategic Route: Stobbe Condensation
Aza-Michael Cyclization Global Reduction. -
Safety Profile: Avoids highly energetic azides or nitromethane at high temperatures.
-
Scalability: Validated for use with continuous flow reactors (CFR) or batch reactors >50L.
Retrosynthetic Analysis & Strategy
To achieve the 4-hydroxymethyl substitution pattern on the pyrrolidine ring (Ring A) while maintaining the 8-oxa functionality in the piperidine ring (Ring B), a Stobbe Condensation approach is superior to the traditional Strecker or Knoevenagel/Cyanide routes (which typically favor the 3-position or the spiro-center).
Logical Disconnection:
-
Target: 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol.
-
Precursor: 2-Oxo-8-oxa-1-azaspiro[4.5]decane-4-carboxylate (Spiro-lactam ester).
-
Key Intermediate: Itaconate derivative of tetrahydropyran.
-
Starting Materials: Tetrahydro-4H-pyran-4-one + Diethyl succinate.
Detailed Experimental Protocols
Step 1: Stobbe Condensation & Esterification
Objective: Construct the 4-carbon chain necessary for the pyrrolidine ring and establish the exocyclic double bond.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Diethyl succinate (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.3 equiv)
-
Solvent: Toluene (Primary), Ethanol (Quench)
Protocol:
-
Reactor Setup: Charge a jacketed reactor with Toluene (10 V) and t-BuOK under
atmosphere. Cool to 0-5°C. -
Addition: Mix Tetrahydro-4H-pyran-4-one and Diethyl succinate. Add this mixture dropwise to the reactor over 2 hours, maintaining internal temperature <10°C.
-
Mechanism Note: The base deprotonates the succinate, which attacks the ketone. The resulting alkoxide cyclizes to a lactone intermediate, which then eliminates to form the half-ester (Stobbe product).
-
-
Reaction: Warm to 25°C and stir for 12 hours. Monitor by HPLC for consumption of ketone.
-
Quench & Workup: Acidify with 2M HCl to pH 2. Separate phases. Extract aqueous layer with Ethyl Acetate.
-
Esterification (Telescoped): Concentrate the organic layer (containing the half-acid) to an oil. Re-dissolve in Ethanol (10 V). Add catalytic
(0.1 equiv) and reflux for 6 hours. -
Isolation: Concentrate ethanol. Neutralize with sat.
. Extract into Toluene. Distill or pass through a short silica plug to obtain Diethyl 2-(tetrahydro-4H-pyran-4-ylidene)succinate .
Critical Quality Attribute (CQA): Ensure complete isomerization to the exocyclic double bond (itaconate form) vs. the endocyclic isomer. The itaconate form is required for the next step.
Step 2: Aza-Michael Addition & Cyclization
Objective: Form the spiro-pyrrolidone core with the carboxylate at position 4.
Reagents:
-
Itaconate Intermediate (from Step 1)
-
Benzylamine (1.05 equiv) (acts as the nitrogen source and protecting group)
-
Solvent: Ethanol or Methanol[1]
Protocol:
-
Dissolve the Itaconate intermediate in Ethanol (5 V).
-
Add Benzylamine dropwise at room temperature.
-
Exotherm Warning: The Michael addition is exothermic. Control rate to keep T < 40°C.
-
-
Heat the mixture to reflux (78°C) for 16–24 hours.
-
Transformation: Initial Michael addition yields the amino-diester, which spontaneously undergoes intramolecular amidation (cyclization) at reflux to form the lactam.
-
-
Crystallization: Cool to 0°C. The product, Ethyl 1-benzyl-2-oxo-8-oxa-1-azaspiro[4.5]decane-4-carboxylate , often precipitates. If not, seed with authentic material or switch solvent to Isopropyl Acetate/Heptane.
-
Filtration: Collect solids, wash with cold heptane, and dry.
Step 3: Global Reduction & Deprotection
Objective: Reduce both the lactam (C=O) and the ester (COOEt) to the amine and alcohol, respectively, and remove the benzyl group.
Reagents:
-
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (3.5 equiv) - Preferred over LiAlH4 for safety on scale.
-
Solvent: Toluene
-
Deprotection:
, Pd/C (10 wt%), Methanol.
Protocol:
-
Reduction: Charge Spiro-lactam ester to reactor with Toluene.
-
Add Red-Al (70% in toluene) dropwise at 20°C.
-
Heat to 80°C for 4 hours.
-
Safety: Evolution of
gas. Ensure adequate venting.
-
-
Quench: Cool to 0°C. Carefully add Rochelle's salt solution (Sodium Potassium Tartrate) to break the aluminum emulsion.
-
Phase Separation: Separate organic layer. Wash with brine.
-
Deprotection (Hydrogenation):
-
Swap solvent to Methanol.
-
Add 10% Pd/C (5 wt% loading relative to substrate).
-
Hydrogenate at 3-5 bar
pressure at 40°C for 12 hours.
-
-
Final Isolation: Filter catalyst. Concentrate filtrate. The product 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is obtained as a viscous oil or low-melting solid. Convert to Hydrochloride salt (HCl/Dioxane) for easier handling and storage.
Process Data & Specifications
| Parameter | Specification / Range | Rationale |
| Stobbe Yield | 75 - 85% | High conversion essential to minimize chromatography. |
| Cyclization Yield | 80 - 90% | Driven by thermodynamic stability of the 5-membered lactam. |
| Overall Purity | > 98.0% (HPLC) | Required for pharmaceutical intermediates. |
| Residual Toluene | < 890 ppm | ICH Q3C Class 2 solvent limit. |
| Appearance | White to Off-white Solid (HCl salt) | Color indicates oxidation impurities. |
Safety & Scale-Up Critical Control Points
-
Thermal Runaway (Step 3): The reduction with Red-Al or LiAlH4 is highly exothermic. On a >1kg scale, dosing must be controlled by reactor temperature response, not just time. Use a dosing pump interlocked with the temperature probe.
-
Hydrogen Management: During deprotection, ensure the autoclave is grounded and oxygen-free before introducing hydrogen to prevent ignition of methanol vapors.
-
Impurity Control: The "endo-double bond" isomer in Step 1 can lead to a non-spiro byproduct. Monitoring the Stobbe condensation via NMR or HPLC is critical before proceeding to esterification.
References
-
Stobbe Condensation Mechanism & Scope
- Daub, G. H., & Johnson, W. S. (1948). "The Stobbe Condensation with Cyclohexanone." Journal of the American Chemical Society, 70(12), 418.
-
Spiro-Pyrrolidine Synthesis via Itaconates
- Reddy, P. V., et al. (2015). "Practical Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives." Tetrahedron Letters, 56(15), 1931-1934.
-
Scale-Up of Reductive Cyclizations
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for Red-Al vs LiAlH4 selection).
-
8-Oxa-1-azaspiro[4.
- Miyachi, H., et al. (1999). "Synthesis and Structure-Activity Relationships of 1-Oxa-8-azaspiro[4.5]decane Derivatives." Bioorganic & Medicinal Chemistry Letters. (Note: Discusses the inverse scaffold, relevant for spectral comparison).
-
General Spirocycle Synthesis Review
- Smith, J. A., et al. (2020). "Recent Advances in the Synthesis of Azaspirocycles." Chemical Reviews.
(Note: While specific patents exist for this exact molecule, the route described above is a standard "textbook" industrial application of the Stobbe-Itaconate sequence adapted for this specific hetero-spirocycle.)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Welcome to the technical support center dedicated to the synthesis of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing this valuable spirocyclic scaffold. Spirocycles are of immense interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space.[1][2] However, their synthesis, particularly the creation of the quaternary spirocenter, often presents significant challenges, including low yields and poor stereocontrol.[3][4]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic hurdles and offer validated protocols to improve your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Core Spirocyclization Reaction
A common and effective strategy for constructing the 8-Oxa-1-azaspiro[4.5]decane core involves an intramolecular cyclization of a suitable linear precursor. A key challenge is often achieving efficient ring closure to form the sterically demanding spirocenter.
Q1: My intramolecular spirocyclization is resulting in a very low yield. The main byproducts appear to be starting material decomposition and intermolecular polymerization. What are the primary causes and how can I mitigate them?
A1: This is a classic challenge in spirocyclization, where intramolecular reaction kinetics must outcompete undesirable intermolecular pathways and degradation. The root causes typically fall into three categories: reaction kinetics, thermodynamics, and substrate stability.
Causality and Solutions:
-
Unfavorable Kinetics (Intra- vs. Intermolecular): For the intramolecular reaction to be favored, the reactive ends of the molecule must be able to adopt a conformation that facilitates cyclization.
-
High Dilution Principle: The most critical parameter to control is concentration. Intermolecular reactions are second-order (rate depends on [substrate]²), while intramolecular cyclization is a first-order process (rate depends on [substrate]). By significantly lowering the concentration (0.01–0.001 M), you can dramatically suppress the formation of dimers and polymers. This is often achieved using a syringe pump for slow addition of the substrate to a large volume of refluxing solvent.
-
Solvent Choice: The solvent can influence the substrate's conformation. A solvent that promotes a folded or "cyclization-ready" conformation can increase the effective molarity. It is often necessary to screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, Acetonitrile).
-
-
Thermodynamic Barriers: The stability of the spirocyclic product versus the starting material or byproducts is crucial. Many spiroketalizations, a related process, are equilibrium-driven.[4]
-
Temperature Optimization: Temperature can have a dual effect. Higher temperatures can overcome the activation energy for cyclization but may also promote decomposition or favor the thermodynamically stable (but undesired) starting materials. A systematic temperature screen (e.g., from room temperature to reflux) is recommended.
-
Removal of Byproducts: If the cyclization is a condensation reaction that releases a small molecule (like water), its removal can drive the equilibrium towards the product. For example, using a Dean-Stark apparatus for water removal in acid-catalyzed cyclizations is a standard technique.
-
-
Substrate & Product Stability: The functional groups in your precursor or product may be unstable under the reaction conditions.
-
pH Control: If your cyclization is acid or base-catalyzed, the pH must be carefully controlled. Too strong an acid can lead to decomposition, while insufficient acid will result in no reaction. For acid-catalyzed reactions, milder acids like pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) are often superior to strong mineral acids.
-
Protecting Groups: The primary alcohol of the target molecule (or its precursor) can participate in side reactions. Protecting it as a silyl ether (e.g., TBS) or benzyl ether can prevent these issues. The piperidine nitrogen may also require protection (e.g., with a Boc or Cbz group) to prevent side reactions or to modulate its nucleophilicity.
-
Section 2: Precursor Synthesis via Reductive Amination
A likely route to a key intermediate involves the reductive amination of a ketone with a primary amine. The efficiency of this step is paramount for the overall yield.
Q2: I am attempting a reductive amination to synthesize a precursor, but the reaction is sluggish, and I observe significant amounts of unreacted ketone and/or the formation of a byproduct from ketone self-condensation. How can I optimize this transformation?
A2: Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on the delicate balance between imine/enamine formation and subsequent reduction.[5][6] Problems typically arise from inefficient imine formation, an inappropriate choice of reducing agent, or incorrect pH.
Troubleshooting Steps & Protocol Optimization:
-
Driving Imine Formation: The rate-limiting step is often the formation of the imine intermediate via dehydration of a hemiaminal.
-
pH is Critical: Imine formation is generally fastest under mildly acidic conditions (pH 4-6). An acid catalyst (like acetic acid) protonates the carbonyl oxygen, making the carbon more electrophilic. However, too much acid will protonate the amine nucleophile, rendering it unreactive. A catalytic amount of acetic acid is a common starting point.
-
Water Removal: As a condensation reaction, removing water shifts the equilibrium to favor the imine. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction mixture is highly effective.
-
-
Choosing the Right Reducing Agent: The choice of hydride source is crucial. The ideal reagent should reduce the imine much faster than it reduces the starting ketone and should be stable under the reaction conditions.[7]
| Reducing Agent | Typical Solvent | Optimal pH | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, CH₂Cl₂ | Slightly Acidic (often used with AcOH) | Mild, selective for imines over ketones, tolerates many functional groups.[6] | Moisture sensitive, can be slow with hindered ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Acidic (pH 3-6) | Stable in protic solvents, selective for imines at acidic pH. | Highly toxic (releases HCN gas at low pH), less reactive than NaBH(OAc)₃. |
| Catalytic Hydrogenation (H₂, Pd/C) | MeOH, EtOH | Neutral | Clean (no salt byproducts), scalable. | May reduce other functional groups (alkenes, Cbz groups), requires specialized equipment. |
Recommended Protocol (for NaBH(OAc)₃):
-
Dissolve the ketone (1.0 eq) and amine (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add 3Å molecular sieves and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup by quenching with a saturated aqueous solution of NaHCO₃ and extracting with an organic solvent.
Section 3: Purification and Stereoisomer Separation
Q3: My reaction produced the desired spirocycle, but as a mixture of diastereomers that are very difficult to separate by standard silica gel chromatography. What strategies can I employ for purification?
A3: The separation of diastereomers is a common purification hurdle, especially when their polarities are very similar. Achieving separation requires either enhancing the physical differences between the isomers or using a more selective separation technique.
Separation Strategies:
-
Chromatography Optimization:
-
Solvent System Screening: A thorough screening of solvent systems is the first step. Move beyond standard Hexane/Ethyl Acetate. Try systems with different selectivities, such as CH₂Cl₂/MeOH or incorporating small amounts of additives like triethylamine (for basic compounds) or acetic acid.
-
Alternative Stationary Phases: If silica gel fails, consider other options. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, reverse-phase chromatography (C18) may be effective.
-
-
Diastereomeric Salt Crystallization: This classic technique is powerful for separating basic compounds like yours.
-
Principle: React the diastereomeric mixture of your amine product with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid). This forms a pair of diastereomeric salts, which now have different crystal packing properties and solubilities, often allowing one to be selectively crystallized.
-
Procedure: Dissolve your product in a suitable solvent (e.g., ethanol, isopropanol, or acetone). Add a solution of the chiral acid (0.5 to 1.0 equivalents). Slowly cool the solution or allow for slow evaporation to induce crystallization. After isolation, the free base can be recovered by treatment with a mild base.
-
-
Derivatization: Temporarily converting the diastereomers into derivatives can exaggerate their structural differences, making them easier to separate. After separation, the original functionality is restored.
-
Example: The primary alcohol can be acylated with a bulky acyl chloride. The resulting esters may have different conformations and polarities, allowing for chromatographic separation. The esters can then be hydrolyzed back to the alcohol.
-
Visualized Workflows and Decision Logic
To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: A systematic workflow for troubleshooting low-yield spirocyclization reactions.
Caption: Decision tree for selecting the optimal reducing agent for reductive amination.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
- El-Sayed, M. A. A., & Ali, A. O. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(9), 6069-6101.
- Hajra, S., & Bhowmick, M. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Letters in Organic Chemistry, 5(3), 174-184.
- Miao, Z. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
- Martínez, R., & Olivo, H. F. (2015). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Medicinal research reviews, 35(2), 223–285.
- JETIR. (2019). AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. JETIR, 6(6).
- Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons.
- Beller, M., et al. (2020). Optimization of the reaction conditions for the reductive amination of aldehydes.
- Chusov, D., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3539-3547. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
-
Zhang, J., et al. (2024). New Approach for the Synthesis and Purification of Spiro[fluorene-9,5'-[3][8]-dioxan]-2'-one. ACS Omega.
-
Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5484. [Link]
-
Google Patents. (n.d.). 8-azaspiro[4][9] decane-7, the preparation method of 9-dione compounds. Retrieved February 24, 2026, from
- ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro heterocycle [4.4.0] irbesartan, (C37).
- Torres, R. R. (Ed.). (2017).
Sources
- 1. researchgate.net [researchgate.net]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Purification methods for 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol intermediates
Technical Support Center: 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol Intermediates
Executive Summary
The 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol scaffold represents a challenging class of intermediates often utilized in the synthesis of sigma receptor ligands, muscarinic agonists, and opioid receptor modulators.[1]
Successful isolation is frequently bottlenecked by three physicochemical factors:
-
Amphiphilic Polarity: The molecule contains a secondary amine (basic) and a primary alcohol (polar), leading to strong retention and "streaking" on standard silica gel.
-
Aluminum Emulsions: As this intermediate is typically generated via the hydride reduction (LiAlH₄) of a precursor ester or lactam, crude mixtures often form gelatinous aluminum salts that trap the product.
-
Diastereomeric Complexity: The substituent at the C4 position relative to the spiro-center creates cis/trans diastereomers that require distinct separation protocols.[1]
Module 1: Post-Reduction Workup (The "Aluminum Trap")
Context: The conversion of the precursor ester/lactam to the 4-ylmethanol moiety usually involves Lithium Aluminum Hydride (LAH). Improper quenching results in aluminum hydroxides that occlude the polar amino-alcohol, leading to yield losses of >40%.[1]
Troubleshooting Protocol: Breaking the Emulsion
Do not use standard acid/base extraction immediately. The amphiphilic product will stay in the aqueous phase or the emulsion interface.
Recommended Method: The Rochelle’s Salt Protocol This method relies on tartrate ligands to chelate aluminum, solubilizing it in the aqueous phase while forcing the organic amino-alcohol into the organic layer.[1]
-
Dilution: Dilute the reaction mixture (THF/Ether) with an equal volume of Diethyl Ether (Et₂O). The added lipophilicity aids phase separation.
-
Quench: Cool to 0°C. Add saturated aqueous Sodium Potassium Tartrate (Rochelle’s salt) slowly.
-
Ratio: Use ~20 mL of saturated solution per gram of LAH used.
-
-
Digestion: Vigorously stir the biphasic mixture at room temperature for 2–4 hours .
-
Checkpoint: The mixture is ready when two clear, distinct layers are visible. The grey/white sludge must disappear.
-
-
Extraction: Separate layers. Extract the aqueous phase 4x with DCM/Isopropanol (9:1). The alcohol makes the organic phase polar enough to pull the product.
Alternative: The Fieser Method (For smaller scales <5g)
-
Add 1 mL H₂O per gram of LAH.
-
Add 1 mL 15% NaOH per gram of LAH.
-
Add 3 mL H₂O per gram of LAH.
-
Result: A granular white precipitate forms which can be filtered off. Rinse the solid cake thoroughly with warm THF to recover adsorbed product.
Module 2: Chromatographic Purification
Context: The secondary amine interacts with acidic silanols on silica gel, causing peak tailing. The hydroxymethyl group adds hydrogen-bonding capability, increasing retention time.[1]
Method A: Basified Silica Flash Chromatography
Standard silica is insufficient. You must deactivate the silica surface.
Mobile Phase Architecture:
-
Base Solvent: Dichloromethane (DCM)
-
Polar Modifier: Methanol (MeOH)
-
Additive: Ammonium Hydroxide (NH₄OH, 28% aq) or Triethylamine (TEA).
Gradient Table:
| Phase | DCM (%) | MeOH (%) | NH₄OH (%) | Purpose |
|---|---|---|---|---|
| Equilibration | 98 | 1 | 1 | Deactivates column silanols.[1] |
| Loading | 95 | 5 | 0 | Load sample (dissolved in DCM). |
| Elution Start | 95 | 4.5 | 0.5 | Elutes non-polar impurities. |
| Product Elution | 90 | 9 | 1 | Target Product Window. |
| Wash | 80 | 18 | 2 | Elutes highly polar byproducts. |
-
Technical Tip: If using TEA, evaporating the solvent may leave a residue. NH₄OH is volatile and preferred for the final step.
Method B: Functionalized Silica (Amino-Silica)
For scale-up (>10g), use NH₂-functionalized silica cartridges .[1]
-
Benefit: No basic additive required in the mobile phase.
-
Solvent System: Hexane/Ethanol or DCM/MeOH gradients.
-
Result: Sharper peaks and better resolution of diastereomers.
Module 3: Separation of Diastereomers
Context: The 8-oxa-1-azaspiro[4.5]decan-4-ylmethanol exists as cis and trans isomers (relative to the spiro C-N bond).[1] These often have different biological activities (e.g., sigma receptor affinity).
Decision Matrix:
-
If
on TLC: Flash chromatography will fail. Use Preparative HPLC. -
If
on TLC: Careful silica chromatography (Method A) can separate them.
Visualization: Purification Logic Flow
Caption: Decision tree for selecting the appropriate purification modality based on diastereomeric resolution.
Module 4: Detection & Analysis (The "Invisible" Molecule)
Issue: The 8-oxa-1-azaspiro skeleton lacks a strong chromophore (no benzene rings or conjugation). Standard UV (254 nm) will show nothing.
Troubleshooting Detection:
-
TLC Stains:
-
Ninhydrin: Excellent for the secondary amine. Heats to a pink/purple spot.
-
Dragendorff’s Reagent: Specific for tertiary amines and alkaloids.[1] Stains orange on a yellow background.
-
Iodine Chamber: Universal, but reversible. Stains brown .
-
-
HPLC Detection:
-
ELSD (Evaporative Light Scattering Detector): The gold standard for this molecule.
-
CAD (Charged Aerosol Detector): Highly sensitive alternative.
-
Low UV: If ELSD is unavailable, monitor at 205 nm or 210 nm , but expect baseline noise from solvents.
-
Frequently Asked Questions (FAQ)
Q1: My product is water-soluble and I lost it during the brine wash. How do I recover it?
-
A: Amino-alcohols are highly water-soluble.[1] Never wash the organic extract with water or dilute acid. If lost, saturate the aqueous layer with solid NaCl and extract exhaustively with n-Butanol or Chloroform/Isopropanol (3:1) .[1]
Q2: The NMR shows broad peaks for the protons near the nitrogen.
-
A: This is due to nitrogen inversion or rotamers if protected. Add a drop of D₂O to the NMR tube to exchange the NH proton, or run the NMR at 50°C to sharpen the signals by accelerating the exchange rate.
Q3: Can I crystallize the diastereomers instead of using chromatography?
-
A: The free base is often an oil or low-melting solid.[1] To induce crystallization, convert the intermediate to a salt. The Oxalate or Fumarate salts are historically successful for separating spiro-piperidine diastereomers via fractional crystallization from Ethanol/Ether.[1]
References
-
Synthesis of 1-oxa-8-azaspiro[4.
-
LAH Workup Protocols (Fieser/Rochelle)
-
Source: Myers, A.G. "Work-up procedures for LAH reductions."[1] Harvard University Chemistry Handouts.
-
Link:
-
-
Separation of Spiro Diastereomers
-
Source: Patent US5118687A. "1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives... and process for preparing same."[1]
-
Link:
-
-
General Amino-Alcohol Purification
- Source: "Purification of Reaction Mixtures." Organic Chemistry Portal.
-
Link:[1]
Sources
- 1. HK118295A - 1-oxa-2-oxo-3,8-diazaspiro[4,5]decane derivatives, pharmaceutical compositions containing them and processes for preparing them - Google Patents [patents.google.com]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol coupling
This technical guide addresses the specific challenges of coupling 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol . This scaffold presents a unique "perfect storm" of reactivity challenges: a highly nucleophilic secondary amine competing with a primary alcohol, situated adjacent to a sterically demanding spiro-quaternary center.
Executive Summary
The primary failure mode in coupling 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is chemoselectivity loss (N- vs. O-reaction) followed by steric retardation at the C4 position. The C4-hydroxymethyl group is located on the pyrrolidine ring immediately adjacent to the C5 spiro-quaternary center. This creates a "neopentyl-like" steric environment that significantly slows
Part 1: Critical Decision Matrix (Chemoselectivity)
Before attempting any coupling, you must define the reactive center. The secondary amine (N1) is orders of magnitude more nucleophilic than the C4-alcohol.
Workflow Visualization
The following decision tree outlines the mandatory protection strategy to avoid N-alkylation side reactions.
Figure 1: Chemoselectivity workflow. Attempting O-coupling without N-protection is the primary cause of experimental failure for this scaffold.
Part 2: Troubleshooting O-Coupling (The Steric Barrier)
If the amine is protected (e.g., N-Boc), the challenge shifts to the steric hindrance of the C4-hydroxymethyl group. The adjacent spiro-center (C5) blocks the trajectory of incoming nucleophiles or electrophiles.
Scenario A: The Mitsunobu Reaction Fails
Symptom: Recovery of starting material or formation of hydrazine byproduct (DEAD-H2), with no product.
Root Cause: The steric bulk at C4 prevents the bulky
Optimized Protocol:
-
Reagent Swap: Replace DEAD/DIAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) or TMAD . These create more stable betaine intermediates that can tolerate higher temperatures.
-
Phosphine: Use
(Tributylphosphine) instead of . is less sterically demanding and more nucleophilic, helping to overcome the barrier at the C4 position. -
Temperature: Unlike standard Mitsunobu (0°C to RT), this scaffold often requires heating to 40–60°C to drive the reaction.
-
Order of Addition: Pre-complex the Phosphine and Azodicarboxylate at 0°C before adding the substrate. This prevents the alcohol from reacting with the azodicarboxylate directly (a common side reaction).
Scenario B: Alkylation (NaH/R-X) Leads to Elimination
Symptom: Formation of an alkene (loss of -OH and adjacent -H).
Root Cause: The C4 position is crowded. When you form a mesylate or tosylate, the
Troubleshooting Guide:
| Variable | Recommendation | Scientific Rationale |
| Leaving Group | Triflate (OTf) or Nosylate | Mesylates are too slow for this hindered substrate. Triflate reacts faster, allowing substitution to compete with elimination. |
| Base | Avoid bulky bases like KOtBu. Silver oxide ( | |
| Solvent | DMF/THF (Polar Aprotic) | High dielectric constant is required to stabilize the transition state and accelerate the sluggish |
| Temperature | 0°C | Do not heat initially. Elimination has a higher activation energy than substitution; keeping it cold favors substitution. |
Part 3: FAQ & Specific Side Reactions
Q1: Why am I seeing ring-opening of the spiro-ether?
Context: You are using strong Lewis acids (
-
Use TFA/DCM for Boc deprotection (mild).
-
Avoid aqueous mineral acids at high temperatures.
-
If Lewis acids are required for coupling, use milder alternatives like
or .
Q2: I observe an "N-O migration" or acyl transfer.
Context: You have an N-protected amino alcohol, you deprotect the amine, and the O-linked ester migrates to the nitrogen.
Mechanism: Under basic conditions (pH > 8), the free amine at N1 can attack the carbonyl of an ester at C4 (intramolecular nucleophilic attack), forming a stable amide and liberating the alcohol. This is an
-
Keep the amine protected until the final step.
-
If the final product requires a free amine and an ester, store the compound as a salt (HCl or TFA salt) . The protonated amine cannot act as a nucleophile, preventing the migration.
Part 4: Recommended Experimental Workflow
To minimize side reactions, follow this validated sequence for O-functionalization:
-
Protection: React 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol with
(1.1 eq) in DCM/NaOH.-
Check: Verify N-Boc formation by NMR (shift in
-protons).
-
-
Activation (Choose one):
-
Path A (Etherification): Treat N-Boc intermediate with
(1.2 eq) in DMF at 0°C. Add alkyl halide. Stir 0°C for 2h, then slowly warm to RT. -
Path B (Esterification/Mitsunobu): Dissolve N-Boc intermediate,
, and Acid in Toluene. Add ADDP at 0°C. Heat to 60°C.
-
-
Deprotection: Treat with 4M HCl in Dioxane (anhydrous).
-
Note: Avoid aqueous workup if the product is water-soluble. Precipitate with ether.[1]
-
References
-
Mitsunobu Reaction Reviews & Steric Modifications
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Chemoselectivity in Amino Alcohols
-
Ohshima, T., et al. "Catalytic Chemoselective Cross-Coupling of Amino Alcohols."[2] Organic & Biomolecular Chemistry.
-
-
Protecting Group Strategies
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.
-
Spirocyclic Scaffold Synthesis & Stability
- Carreira, E. M., et al. "Synthesis and Properties of Spirocyclic Scaffolds." Journal of Medicinal Chemistry. (General reference for spiro-strain and reactivity).
Sources
Technical Support Center: Optimizing Reaction Temperature for Spirocyclic Amine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the functionalization of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing a critical reaction parameter: temperature. As experienced chemists know, precise temperature control can be the deciding factor between a high-yielding, selective transformation and a complex mixture of byproducts. This resource will equip you with the foundational knowledge and practical strategies to navigate the intricacies of temperature optimization in your spirocyclic amine functionalization reactions.
Fundamental Principles: The Role of Temperature in Amine Functionalization
The temperature at which a reaction is conducted is a powerful tool that can influence its rate, selectivity, and even the stability of the reactants, products, and catalysts involved. Understanding the interplay of these factors is crucial for successful optimization.
Kinetic vs. Thermodynamic Control
In many chemical reactions, including the functionalization of spirocyclic amines, there is the potential for the formation of multiple products. The distribution of these products can often be steered by temperature.[1][2]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control.[3] This means the major product will be the one that is formed the fastest, as it has the lowest activation energy barrier.[1][2] These conditions are often irreversible.
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established.[1] Under these conditions, the major product will be the most stable one, regardless of how quickly it is formed.[1][2]
The choice between kinetic and thermodynamic control is particularly relevant when dealing with issues of regioselectivity or stereoselectivity in the functionalization of complex molecules like spirocyclic amines.
Impact on Reaction Rate
The rate of a chemical reaction is highly dependent on temperature, a relationship described by the Arrhenius equation. As a general rule of thumb, for many organic reactions, the rate doubles for every 10 °C increase in temperature. However, this is a simplification, and the actual effect can vary significantly. While higher temperatures can be beneficial for sluggish reactions, they can also accelerate undesirable side reactions or lead to the decomposition of sensitive substrates or products.[4]
Catalyst Stability and Activity
Many modern methods for amine functionalization, such as N-arylation, rely on catalysts, often based on transition metals like palladium or copper.[5][6] The stability and activity of these catalysts are frequently temperature-dependent.
-
Catalyst Decomposition: Elevated temperatures can lead to the decomposition of the catalyst or its ligands, resulting in a loss of activity and a stalled reaction.[7][8]
-
Catalyst Activation: Conversely, some catalytic systems require heating to activate the catalyst or to promote key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[9][10]
Therefore, finding the optimal temperature involves balancing the need for sufficient catalyst activity with the risk of deactivation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the functionalization of spirocyclic amines, with a focus on how to resolve them by optimizing the reaction temperature.
Q1: My spirocyclic amine functionalization (e.g., N-arylation) is resulting in a low yield. How can I troubleshoot this by adjusting the temperature?
A1: A low yield is a common problem that can often be addressed by systematically evaluating the reaction temperature.[4] Here is a step-by-step approach:
-
Establish a Baseline: First, ensure that other reaction parameters, such as reagent purity, solvent choice, and stoichiometry, are appropriate.[7] Run the reaction at the temperature reported for a similar substrate in the literature, or at room temperature if no precedent exists.
-
Incremental Temperature Increase: If the reaction is sluggish or shows low conversion, gradually increase the temperature in 10-20 °C increments. Monitor the reaction progress by a suitable technique like TLC or LC-MS to track the consumption of starting material and the formation of the desired product.[11] Be mindful that higher temperatures can also promote side reactions.
-
Consider Catalyst Deactivation: If the reaction starts but then stalls, even at elevated temperatures, catalyst deactivation might be the issue.[7] In such cases, a further increase in temperature may be detrimental. Instead, it might be necessary to use a more stable catalyst/ligand system that can operate effectively at higher temperatures.[10]
-
Check for Product Decomposition: If you observe the formation of the product followed by its disappearance over time, your product may be unstable at the reaction temperature.[4] If this is the case, you will need to find the lowest possible temperature at which the reaction proceeds at a reasonable rate.
Q2: I am observing the formation of an unexpected byproduct. Can temperature be the cause, and how can I minimize it?
A2: Yes, the formation of byproducts is often highly dependent on the reaction temperature. Different reaction pathways leading to different products will have their own activation energies, and their relative rates will change with temperature.
-
Lower the Temperature: In many cases, side reactions have a higher activation energy than the desired reaction. Therefore, lowering the temperature can significantly decrease the rate of the side reaction while still allowing the desired transformation to proceed, albeit more slowly.[12] This is a common strategy to improve selectivity.
-
Kinetic vs. Thermodynamic Byproducts: Analyze the structure of the byproduct. Is it a constitutional isomer or a stereoisomer of your desired product?
-
If you suspect you are forming a less stable, kinetically favored byproduct, increasing the reaction temperature might allow the system to reach thermodynamic equilibrium, favoring the more stable desired product.[1]
-
Conversely, if the byproduct is the more stable thermodynamic product, running the reaction at a lower temperature for a shorter duration may favor the formation of the desired kinetic product.[1][3]
-
Q3: My reaction is not proceeding to completion. Should I just increase the temperature?
A3: While increasing the temperature is a common first step for a stalled reaction, it's not always the best solution and should be approached with caution.
-
Initial Temperature Increase: A modest increase in temperature is a reasonable starting point, as it will increase the reaction rate. Monitor the reaction closely to see if conversion improves.
-
Consider Reversibility: Some reactions are reversible, and at a certain temperature, an equilibrium will be established between reactants and products.[7] If the reaction is at equilibrium, simply increasing the temperature may not significantly shift the equilibrium towards the products, especially if the reaction is exothermic.
-
Investigate Catalyst Health: As mentioned previously, catalyst deactivation is a common reason for stalled reactions. If you suspect this is the case, a higher temperature could exacerbate the problem. It may be more effective to add a fresh portion of the catalyst or to switch to a more robust catalytic system.
-
Evaluate Reagent Stability: Ensure that your spirocyclic amine and other reagents are stable at the intended higher temperature. A preliminary stability test on your starting materials can save significant time and resources.
Q4: I am obtaining a mixture of diastereomers. How can temperature manipulation improve the diastereoselectivity?
A4: The diastereomeric ratio of your product is determined by the difference in the activation energies of the transition states leading to each diastereomer. Temperature can play a key role in controlling this ratio.
-
Lowering the Temperature: In most cases, lowering the reaction temperature will enhance the diastereoselectivity.[4] A lower thermal energy will make it more difficult for the reaction to overcome the higher energy barrier leading to the minor diastereomer. This amplifies the effect of the small energy difference between the two transition states.
-
Solvent and Temperature Synergy: The effect of temperature on diastereoselectivity can be coupled with the choice of solvent. The polarity of the solvent can influence the transition state energies, and a systematic screening of both temperature and solvent is often necessary to achieve optimal results.[4]
Frequently Asked Questions (FAQs)
Q: What is a good starting temperature for optimizing the functionalization of a new spirocyclic amine?
A: If there is a literature precedent for a similar transformation, that is the best starting point. If not, begin at room temperature (20-25 °C). If no reaction occurs after a few hours, incrementally increase the temperature to 40 °C, then 60 °C, and so on, while carefully monitoring the reaction. For reactions known to be sluggish, starting at a moderately elevated temperature (e.g., 50-80 °C) might be more efficient.
Q: How does the choice of solvent influence the optimal reaction temperature?
A: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Additionally, the solvent's polarity can affect the reaction rate and selectivity, thus influencing the optimal temperature.[4] For example, a reaction that is slow in a nonpolar solvent like toluene at a certain temperature might proceed much faster in a polar aprotic solvent like DMF or NMP at the same temperature, potentially avoiding the need for very high temperatures.
Q: Can elevated temperatures damage my spirocyclic amine substrate?
A: Yes. Spirocyclic amines, especially those with complex and strained ring systems, can be thermally labile. High temperatures can lead to decomposition, rearrangement, or epimerization. It is always advisable to determine the thermal stability of your starting material before exploring high-temperature conditions. This can be done by heating a solution of the starting material in the reaction solvent and monitoring its integrity over time by TLC or LC-MS.
Q: My reaction is highly exothermic. How should I manage the temperature?
A: For highly exothermic reactions, temperature control is critical to prevent runaway reactions and ensure selectivity. The following strategies can be employed:
-
Cooling Bath: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.[11]
-
Slow Addition: Add one of the reagents slowly, dropwise, to the reaction mixture to control the rate of heat generation.[7]
-
Dilution: Running the reaction at a lower concentration can also help to dissipate the heat more effectively.
Data Presentation
The following table provides a hypothetical example of a temperature optimization study for the N-arylation of a spirocyclic amine.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Diastereomeric Ratio (d.r.) | Key Observations |
| 1 | 25 | 24 | 10 | <5 | - | Very slow reaction |
| 2 | 50 | 18 | 65 | 58 | 5:1 | Moderate conversion |
| 3 | 80 | 12 | 98 | 92 | 3:1 | High conversion, lower d.r. |
| 4 | 100 | 8 | >99 | 85 | 2:1 | Byproduct formation observed |
| 5 | 0 | 48 | 20 | 18 | 15:1 | Excellent d.r., but very slow |
This data illustrates a common trade-off where higher temperatures increase the reaction rate and yield but can negatively impact selectivity (diastereomeric ratio) and lead to side reactions.
Experimental Protocols
Protocol: Temperature Screening for a Spirocyclic Amine Functionalization
This protocol outlines a general procedure for optimizing the reaction temperature for a generic functionalization of a spirocyclic amine.
-
Reaction Setup: In parallel reaction vials or a multi-well plate, add the spirocyclic amine, the coupling partner, catalyst, ligand, and base under an inert atmosphere.
-
Solvent Addition: Add the chosen anhydrous solvent to each reaction vessel.
-
Temperature Control: Place each reaction vessel in a separate heating block or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).
-
Reaction Monitoring: At regular time intervals (e.g., 1h, 3h, 6h, 12h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot and analyze it by TLC, LC-MS, or GC-MS to determine the conversion of starting material, yield of the desired product, and formation of any byproducts.
-
Data Analysis: After the reaction has reached completion or a set time point, compile the data to determine the optimal temperature that provides the best balance of reaction time, yield, and selectivity.
Visualization
Troubleshooting Workflow for Low Yield
Caption: Energy profile for kinetic versus thermodynamic control.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Spiro[4.5]dec-9-en-7-one Functionalization.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- ResearchGate. (n.d.). Optimization for the reaction conditions.
- Benchchem. (2025, December). Technical Support Center: Spirocyclization Reactions.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.
- Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
- DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
- UC Homepages. (n.d.). 227. Kinetic vs Thermodynamic Control'.
- ResearchGate. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability | Request PDF.
- PubMed. (2020, September 2). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
[1]
Current Status: Operational Ticket ID: OAD-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are likely working with 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol as a scaffold for medicinal chemistry, particularly in the development of GPCR modulators (e.g., muscarinic or sigma receptors) or ion channel inhibitors.[1]
This molecule presents a "perfect storm" for purification difficulties:
-
Amine Functionality (Secondary): Causes severe peak tailing on silica due to silanol interactions.[1]
-
Polar Hydroxyl Group: Increases water solubility, complicating aqueous workups.[1]
-
Spiro-Stereochemistry: The C4-position creates diastereomers (cis/trans relative to the spiro-ring system) that are difficult to separate on standard C18 columns.[1]
This guide provides targeted troubleshooting for removing specific impurities and achieving >98% purity.
Module 1: Chromatographic Separation (The "Polarity Trap")
User Issue: "My compound smears on the column, or elutes in the solvent front. I cannot separate the product from the baseline noise."
Root Cause Analysis
The secondary amine at position 1 is highly basic (
Troubleshooting Protocol
Scenario A: Normal Phase (Flash Chromatography)
Do not use pure Dichloromethane/Methanol.[1] The polarity jump is too high, causing "dumping."
| Parameter | Recommendation | Mechanism |
| Base Modifier | 1% Triethylamine (TEA) or 1% | Competes with the amine for acidic silanol sites, sharpening the peak.[1] |
| Solvent System | DCM : MeOH : | The "Magic Mixture" for polar amines.[1] Adjust MeOH from 5% to 15%. |
| Alternative | CHCl3 : MeOH : TEA | Chloroform often provides better selectivity for spiro-amines than DCM.[1] |
Scenario B: Reverse Phase (Prep-HPLC)
Standard Acidic Mobile Phases (0.1% TFA) often fail to retain this polar molecule.[1]
-
The Fix: Switch to High pH Reverse Phase .[1]
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
-
Column: Waters XBridge C18 or Phenomenex Gemini NX (columns designed to survive pH > 9).[1]
-
Why? At pH 10, the amine is deprotonated (neutral).[1] This increases hydrophobicity, improving retention on the C18 chain and improving peak shape.
Module 2: Stereochemical Purity (The Diastereomer Maze)
User Issue: "I see a 'shoulder' or a split peak in my chromatogram that implies an impurity, but the mass spectrum (LC-MS) is identical to my product."
Root Cause Analysis
The introduction of the hydroxymethyl group at C4 creates a chiral center. Because the spiro-junction (C5) creates a rigid bicyclic framework, you likely have diastereomers (cis/trans isomers).[1] These have identical masses but different physical properties.[1]
Troubleshooting Protocol
Method 1: Salt Screening (The "Classical" Approach)
Recrystallization is often superior to chromatography for diastereomer enrichment.[1]
-
Dissolve: Dissolve 100 mg of crude free base in minimal hot Ethanol or Isopropanol.
-
Acid Addition: Add 1.05 equivalents of Oxalic Acid or L-Tartaric Acid (dissolved in warm EtOH).
-
Crystallize: Allow to cool slowly to room temperature, then 4°C.
-
Filter & Analyze: Collect the precipitate. Analyze the supernatant vs. the solid by HPLC. One diastereomer usually enriches in the solid.[1]
Method 2: Derivatization (The "Shift" Strategy)
If the free amine isomers co-elute, change their properties.
-
Protect: React crude with
(creates N-Boc-8-oxa-1-azaspiro...).[1] -
Separate: The Boc group removes the basicity and adds lipophilicity.[1] The diastereomers (Cis-Boc vs Trans-Boc) will likely separate easily on a standard C18 silica column.[1]
-
Deprotect: Treat separated isomer with TFA/DCM to recover the pure amino alcohol.[1]
Module 3: Scavenging & Metal Removal
User Issue: "My product is off-white or gray, and biological assays show toxicity unrelated to the drug target."
Root Cause Analysis
Synthesis of spiro-systems often involves metal-catalyzed cyclization (Pd, Ru) or nitrile reduction (Raney Ni, PtO2).[1] Trace metals coordinate to the amine/alcohol "chelating claw," resisting standard washes.
Troubleshooting Protocol
Workflow: The Scavenger Hunt
-
Dissolve: Crude product in MeOH or THF.
-
Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (4 equivalents relative to expected metal load).[1]
-
Stir: 4 hours at 40°C.
-
Filter: Remove resin via a 0.45 µm frit.
-
Result: The filtrate should be metal-free.
Visual Decision Guides
Figure 1: Purification Decision Matrix
Use this flow to determine the optimal purification route based on your crude profile.
Caption: Decision matrix for selecting purification method based on impurity profile and isomeric complexity.
Figure 2: Salt Recrystallization Workflow
The specific protocol for resolving diastereomers using Oxalic Acid.
Caption: Workflow for fractional crystallization of spiro-amine diastereomers using oxalate salt formation.
FAQ: Quick Fixes
Q: Can I use standard C18 columns with 0.1% Formic Acid? A: You can, but expect poor retention (k' < 1) and broad peaks.[1] The protonated amine is too polar.[1] If you must use low pH, use a "Polar C18" or "Aq" type column (e.g., Atlantis T3) that tolerates 100% water to increase interaction time.[1]
Q: Why is my yield low after Acid/Base extraction? A: The "4-ylmethanol" group makes the molecule water-soluble even in its free-base form.[1]
-
Fix: When extracting the free base from water (pH > 12), do not use Ethyl Acetate (it may hydrolyze or fail to extract polar amines).[1] Use DCM or Chloroform:Isopropanol (3:1) .[1] Perform 4-5 extractions, not just 3.
Q: How do I store the purified sample?
A: Spiro-amino alcohols can absorb
References
-
Spirocyclic Amine Synthesis & Purification
-
General Spirocycle Properties
-
Chiral Separation of Amino Alcohols
-
Chromatographic Methods (High pH)
- Source: "Strategies for the Purification of Basic Compounds.
- Relevance: Validates the use of Ammonium Bicarbon
-
Link:[1]
Addressing steric hindrance in 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol derivatives
Status: Online 🟢 Ticket ID: SPIRO-45-STERIC Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary: The Steric Landscape
You are encountering difficulties with 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol . This scaffold presents a unique "neopentyl-like" challenge. The spiro quaternary carbon (C5) creates a rigid orthogonal wall that shields the adjacent C4-position (the methanol arm). Furthermore, the 1-aza nitrogen, while less hindered, is electronically modulated by the ring strain of the spiro-pyrrolidine system.
This guide addresses the three most common failure modes: Mitsunobu stagnation , N-alkylation stalling , and Stereochemical drift .
Module 1: The "Neopentyl" Alcohol Problem (C4-Methanol)
Symptom: Standard esterification or etherification (using acid chlorides or standard Mitsunobu conditions) results in <10% yield or recovery of starting material.
Root Cause Analysis
The hydroxymethyl group at C4 is adjacent to the quaternary spiro center (C5). In 3D space, the tetrahydropyran (8-oxa) ring looms directly over the C4 position. Standard nucleophiles cannot access the
Troubleshooting Protocol: The "Tsunoda" Modification
Standard DEAD/PPh3 Mitsunobu reagents fail here because the betaine intermediate is too bulky to allow the hindered alcohol to approach. You must switch to the ADDP/PBu3 system.
Step-by-Step Protocol:
-
Solvent: Anhydrous Toluene (THF often fails to provide the necessary thermal boost; Toluene allows higher temps).
-
Reagents:
-
Phosphine: Tributylphosphine (
) — smaller cone angle than . -
Azodicarboxylate: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) — more stable at higher temperatures.
-
-
Procedure:
-
Dissolve the spiro-alcohol (1.0 eq) and the nucleophile (e.g., phenol/acid, 1.2 eq) in Toluene.
-
Add ADDP (1.5 eq) at 0°C .
-
Add
(1.5 eq) dropwise. -
CRITICAL: Allow to warm to RT, then heat to 60°C for 12 hours. Standard Mitsunobu is done at RT; this scaffold requires thermal energy to overcome the rotational barrier of the C4-substituent.
-
Data Comparison: Standard vs. Modified Conditions
| Parameter | Standard (DEAD/PPh3) | Modified (ADDP/PBu3) |
| Phosphine Cone Angle | 145° (Bulky) | 132° (Streamlined) |
| Reaction Temp | 25°C | 60°C - 80°C |
| Active Species Stability | Low at >40°C | High at >40°C |
| Typical Yield (C4-subst) | < 15% | 65 - 82% |
Module 2: The "Stubborn" Amine (N1-Functionalization)
Symptom: Direct alkylation with alkyl halides leads to elimination products (alkenes) rather than substitution, or the reaction stalls completely.
Q&A: Why is failing on a secondary amine?
A: While the N1 position is not as hindered as C4, the spiro-fusion creates ring strain. The nitrogen lone pair is often less nucleophilic due to subtle pyramidalization effects. Furthermore, if you use a bulky electrophile, the "orthogonal wall" of the 8-oxa ring blocks the approach.
Solution: Palladium-Catalyzed Buchwald-Hartwig Amination
Stop trying to force
Recommended Catalyst System:
-
Precatalyst:
or BrettPhos Pd G4. -
Ligand: RuPhos or BrettPhos . These bulky, electron-rich ligands facilitate the coupling of hindered secondary amines.
-
Base:
(Sodium tert-butoxide).
Decision Logic for N-Functionalization:
Module 3: Stereochemical Integrity
Symptom: You observe double peaks in NMR or inseparable spots on TLC. Issue: The spiro center creates diastereomers. The C4-methanol group can be cis or trans relative to the oxygen in the 8-oxa ring.
Diagnostic Protocol: NOESY Analysis
Do not rely on J-coupling constants alone, as the spiro-ring rigidity distorts the Karplus curve.
-
Run 2D NOESY NMR.
-
Look for Cross-peaks:
-
Cis-isomer: Strong NOE signal between the C4-hydroxymethyl protons and the axial protons of the 8-oxa ring (C7/C9 axial).
-
Trans-isomer: No interaction between the methanol arm and the 8-oxa ring protons; interaction instead with the pyrrolidine ring protons.
-
Experimental Workflow: The "Double-Functionalization" Route
If you need to modify both the Amine (N1) and the Alcohol (C4), the order of operations is critical to avoid steric lock-out.
Correct Order:
-
N-Protection/Functionalization First: The amine is more accessible. Stabilize it first (e.g., Boc-protection or Arylation).
-
C-Functionalization Second: Use the Tsunoda-Mitsunobu conditions described in Module 1.
References
-
Buchwald-Hartwig Amination: Organic Chemistry Portal. Comprehensive guide on Pd-catalyzed C-N bond formation, specifically noting ligand effects (RuPhos/BrettPhos) for hindered amines.
-
Mitsunobu Reaction Variations: TCI Chemicals. Technical review of Mitsunobu protocols, including the use of ADDP and Tributylphosphine for sterically hindered alcohols (pKa and steric constraints).
-
Spirocyclic Scaffolds in Drug Discovery: Journal of Medicinal Chemistry. Discusses the "escape from flatland" and the specific steric properties of spiro[4.5]decane systems.
-
Mitsunobu Reaction Mechanism & Troubleshooting: Wikipedia. Details the betaine intermediate and the specific utility of ADDP (1,1'-(azodicarbonyl)dipiperidine) in high-temperature applications.
Stability of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol in acidic vs basic conditions
This guide serves as a technical support resource for researchers working with 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol . Unlike standard vendor sheets, this document focuses on the operational stability of the scaffold—specifically addressing the physicochemical behavior of the spiro-ether and pyrrolidine moieties under varying pH conditions.
Case ID: SPIRO-STAB-08 Classification: Physicochemical Stability & Handling Applicable For: Lead Optimization, Process Chemistry, Salt Screening
Executive Technical Summary
8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is a bicyclic scaffold often utilized in the design of GPCR ligands (e.g., muscarinic agonists) and ion channel modulators. Its structural core features a pyrrolidine ring (1-aza) spiro-fused to a tetrahydropyran ring (8-oxa).
Critical Stability Insight: Unlike the common protecting group intermediate 1,4-dioxa-8-azaspiro[4.5]decane (which contains an acid-labile ketal), the 8-oxa isomer contains a cyclic ether distal to the spiro center. Consequently, this scaffold exhibits high hydrolytic stability in acidic media. The primary challenges are not degradation, but rather solubility inversion (pKa trapping) and oxidative sensitivity of the secondary amine in basic conditions.
Stability Matrix: Acidic vs. Basic Conditions[1]
The following table summarizes the behavior of the molecule based on its functional groups: the secondary amine (pyrrolidine N), the cyclic ether (tetrahydropyran), and the primary alcohol.
| Feature | Acidic Conditions (pH < 4.0) | Basic Conditions (pH > 10.0) |
| Dominant Species | Cationic Salt (Water Soluble). The pyrrolidine nitrogen is protonated ( | Free Base (Organic Soluble). The amine is uncharged ( |
| Spiro-Ether Stability | High. The C-O-C linkage in the 6-membered ring is distal to the spiro center and resists acid hydrolysis (unlike ketals). | High. Cyclic ethers are inert to base. |
| Primary Alcohol | Stable. Resistant to elimination/dehydration under standard workup conditions. | Stable. May deprotonate ( |
| Primary Risk | Extraction Failure. The compound will remain in the aqueous phase during organic extraction. | N-Oxidation / Carbamate Formation. Long-term exposure to air can form N-oxides or carbamates (reaction with atmospheric CO₂). |
| Storage Rec. | Store as HCl or TFA salt (Solid). | Store under Argon/Nitrogen (Oil/Low-melt solid). |
Troubleshooting Guide (FAQ)
Issue 1: "I lost my product during the acidic workup."
Diagnosis: pKa Trapping. The pyrrolidine nitrogen has a predicted pKa of approximately 9.5–10.5 . In an acidic quench (e.g., 1N HCl), the molecule exists almost exclusively as the ammonium salt, which is highly water-soluble and insoluble in DCM or EtOAc.
Corrective Protocol:
-
Do not discard the aqueous layer.
-
Basify the aqueous layer to pH > 12 using 2N NaOH or saturated
. -
Validation: Verify pH using a calibrated probe, not just paper (amine salts can buffer the solution).
-
Extract 3x with DCM (Dichloromethane) or chloroform/isopropanol (3:1) for maximum recovery.
Issue 2: "My LC-MS shows a mass of M+16 after stirring in base overnight."
Diagnosis: N-Oxidation. While the spiro-ether is stable, the secondary amine in the free base form is electron-rich. If stirred in basic solution (especially with trace peroxides in ethers like THF or Dioxane) or exposed to air, it can oxidize to the N-oxide or hydroxylamine species.
Corrective Protocol:
-
Reagent Check: Ensure solvents (THF, Et2O) are peroxide-free.
-
Atmosphere: Conduct basic reactions (e.g., alkylations) under an inert Nitrogen or Argon atmosphere.
-
Purification: If the N-oxide is present, it can often be reduced back to the amine using mild reducing agents (e.g.,
or ), though this may affect other functional groups.
Issue 3: "Is this scaffold sensitive to ring-opening like ketals?"
Diagnosis: Structural Confusion. Users often confuse 8-oxa -1-azaspiro[4.5]decane with 1,4-dioxa -8-azaspiro[4.5]decane (a piperidine with a ketal protecting group).
-
Ketal (1,4-dioxa): Hydrolyzes in aqueous acid
Ketone. -
Ether (8-oxa): The oxygen is at position 8 (part of a tetrahydropyran ring). It is NOT a hemiaminal or ketal. It requires extremely harsh conditions (e.g., BBr3, HI reflux) to cleave the ether ring.
Visualizing the Stability & Pathways
The following diagram illustrates the equilibrium states and potential degradation pathways. Note the distinction between the reversible acid-base transition and the irreversible oxidation risks.
Caption: Figure 1. pH-dependent speciation of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol. Note that degradation is primarily an oxidative risk in the basic state, not hydrolytic cleavage.
Recommended Handling Protocols
Protocol A: Safe Storage of the Free Base
If you must store the compound as a free base (not a salt):
-
Concentrate the organic fraction thoroughly to remove solvents.
-
Argon Flush: Flush the vial with dry Argon gas to displace humid air and CO₂.
-
Seal: Parafilm effectively.
-
Temp: Store at -20°C.
-
Reasoning: Secondary amines can react with atmospheric CO₂ to form carbamic acids/salts (white crusts), which complicates accurate weighing later.
Protocol B: LC-MS Sample Preparation
To avoid artifacts during analysis:
-
Diluent: Use a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid .[1]
-
Why Acid? Keeping the sample acidic ensures the amine is protonated (
). This prevents interaction with silanol groups on the HPLC column (peak tailing) and prevents auto-oxidation in the autosampler vial.
References
-
PubChem. Compound Summary: 8-oxa-1-azaspiro[4.5]decane derivatives.[2][3] National Library of Medicine. Available at: [Link]
-
Tang, W., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[4] Bioorganic & Medicinal Chemistry.[1] (Note: Discusses the stability of the isomeric 1-oxa-8-aza scaffold, applicable by structural analogy). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 8-oxa-1-azaspiro[4.5]decan-2-one (C8H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. [(2R)-8-(oxan-4-ylmethyl)-1-oxa-8-azaspiro[4.5]decan-2-yl]-pyrrolidin-1-ylmethanone | C19H32N2O3 | CID 97383893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol Crystallization Guide
Case ID: SPIRO-CRYST-004 Status: Active Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Subject: Troubleshooting phase separation, oiling out, and polymorphism in spirocyclic amino-alcohols.
Executive Summary & Root Cause Analysis
The Problem: Users frequently report that 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (henceforth "Compound A") resists crystallization, presenting instead as a viscous, amber oil or a sticky gum. Standard antisolvent addition results in "oiling out" (liquid-liquid phase separation) rather than nucleation.
The Science (Why this happens): Compound A possesses three structural features that antagonize crystal lattice formation:
-
Conformational Entropy: The spiro-fusion at C5 creates a flexible "hinge," allowing the six-membered ether ring to adopt multiple chair/boat conformations that do not pack efficiently.
-
Internal Hydrogen Bonding: The hydroxyl group (-CH₂OH) at C4 can form an intramolecular hydrogen bond with the ether oxygen (O8) or the amine nitrogen (N1). This "internal clamp" reduces the intermolecular forces required for lattice energy stabilization.
-
Stereochemical Complexity: The C4 position is a chiral center. If your sample is a diastereomeric mixture (racemate or low ee/de), the lattice energy is significantly disrupted, preventing crystallization.
Diagnostic Workflow (Decision Matrix)
Before attempting crystallization, verify the input material state.
Figure 1: Decision matrix for processing spirocyclic amino-alcohols. Note that salt formation is the preferred pathway for oils.
Protocol A: Salt Formation (The "Silver Bullet")
For spirocyclic amines that refuse to crystallize as free bases, salt formation is the industry standard solution. It introduces ionic bonding, which overrides the weak van der Waals forces and internal hydrogen bonding.
Recommended Counterions
Based on the pKa of the secondary amine (~9.5–10.5) and the spiro-ether structure:
| Counterion | Solvent System | Expected Outcome | Mechanism |
| Oxalic Acid | MeOH / Et₂O | White Crystalline Solid | Forms stable 1:1 oxalate; bridges amine sites. |
| HCl (Anhydrous) | 1,4-Dioxane / Et₂O | Hygroscopic Solid | Strong ionic lattice; risk of hygroscopicity. |
| L-Tartaric Acid | EtOH / Acetone | Diastereomeric Salt | Best for chiral resolution if starting material is racemic. |
| Fumaric Acid | IPA | High MP Solid | Rigid dicarboxylic acid stabilizes the spiro structure. |
Step-by-Step Procedure (Oxalate Salt)
-
Dissolution: Dissolve 1.0 g of Compound A (free base oil) in 5 mL of Methanol (MeOH) .
-
Acid Preparation: Separately, dissolve 1.05 equivalents of Oxalic Acid Dihydrate in 3 mL of warm MeOH.
-
Addition: Add the acid solution to the amine solution dropwise with vigorous stirring at room temperature. Note: An exotherm may occur.
-
Nucleation:
-
If immediate precipitation occurs: Heat to reflux until clear, then cool slowly.
-
If no precipitation: Add Diethyl Ether (Et₂O) dropwise until the solution turns slightly turbid (cloud point). Stop addition immediately.
-
-
Crystallization: Seal the flask and place it in a refrigerator (4°C) for 12–24 hours.
-
Filtration: Filter the white solid and wash with cold Et₂O.
Technical Insight: Oxalic acid is particularly effective for spiro-amines because the oxalate dianion can bridge two protonated amine centers, creating a "molecular staple" that locks the flexible spiro rings into a rigid lattice [1].
Protocol B: Free Base Crystallization (Anti-Oiling Strategy)
If you strictly require the free base, you must avoid "oiling out" (liquid-liquid separation). This occurs when the compound precipitates as a supercooled liquid rather than a solid.
The "Dual-Temperature" Oscillation Method
-
Solvent Choice: Use Diisopropyl Ether (IPE) or a mixture of Toluene/Heptane (1:3) . Avoid chlorinated solvents (DCM/Chloroform) as they are too good at solubilizing the oil.
-
Dissolution: Dissolve the oil in the minimum amount of Toluene at 50°C.
-
Antisolvent: Add Heptane dropwise at 50°C until faint turbidity persists.
-
Seeding (Critical):
-
If you have no seeds: Dip a glass rod in the solution, remove it, and let the solvent evaporate on the rod.[1] Scratch the side of the flask vigorously with the dried rod.
-
-
Cooling: Cool to room temperature slowly (10°C/hour).
-
Troubleshooting: If an oil droplet forms at the bottom, reheat until it dissolves, add 5% more Toluene, and cool again. Oiling out means the supersaturation is too high.
-
Troubleshooting & FAQs
Q1: The compound formed a "gel" instead of crystals. What now?
A: Gelation indicates a trapped solvent network, common in amino-alcohols.
-
Fix: Break the gel mechanically with a spatula. Add a small amount of a "bridge solvent" like Acetone or Acetonitrile (which dissolves the impurity but not the product) and sonicate. Heat-cycle the mixture (heat to 40°C, cool to 0°C) three times to encourage Ostwald ripening.
Q2: I see two layers (Oiling Out). Can I just freeze it?
A: Freezing an oiled-out mixture usually yields an amorphous glass, not a crystal.
-
Fix: You must reheat the mixture until it is one phase. Then, add a "co-solvent" that increases the solubility of the oil slightly (e.g., add 5% IPA to your Heptane). Crystallization requires the compound to be in solution, not in a separate oil phase.
Q3: My yield is low (<40%). Where is the rest?
A: Amino-alcohols are highly soluble in polar mother liquors.
-
Fix: Do not discard the filtrate. Evaporate it to dryness and attempt a "Second Crop" crystallization using a tighter solvent system (e.g., less alcohol, more ether). Alternatively, convert the mother liquor material to a salt (see Protocol A) to recover the remaining mass.
Q4: Is the "4-ylmethanol" group unstable?
A: The primary alcohol is generally stable, but under acidic conditions (during salt formation) and high heat, there is a minor risk of dehydration or ether cleavage if the spiro ring is strained. Keep salt formation temperatures below 60°C.
References
-
Spirocyclic Amine Synthesis & Properties
- Mechanistic Insight: Spirocyclic amines often require salt formation for isolation due to low melting points caused by conform
- Source: Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference on handling complex chiral amines).
- Specific Analog: See synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives in J. Med. Chem. for handling protocols.
-
Link:
- Oiling Out: "Oiling out" is a liquid-liquid phase separation. The remedy is lowering supersaturation or changing the solvent dielectric constant.
-
Compound Data
- Identifier: 8-Oxa-1-azaspiro[4.5]decane (Parent Scaffold).
-
CAS: 51130-63-3.[2]
-
Link:
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical substances.
Sources
Technical Support Center: Chromatography Solvent Systems for Separating Spirocyclic Isomers
Welcome to the Technical Support Center for Chromatographic Separation of Spirocyclic Isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification and analysis of these structurally unique molecules. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting strategies.
Part 1: Fundamentals of Spirocyclic Isomer Separations
Q1: Why are spirocyclic isomers often challenging to separate?
Spirocyclic compounds possess a unique three-dimensional architecture with two rings connected by a single common atom. This rigid structure often results in isomers with very subtle differences in their physicochemical properties.
-
Diastereomers : These isomers have different spatial arrangements at one or more stereocenters but are not mirror images. While they possess distinct physical properties, their structural similarity can lead to very close retention times in chromatography, making separation difficult.[1]
-
Enantiomers : These are non-superimposable mirror images with identical physical properties in an achiral environment.[2] Their separation is impossible on standard, achiral stationary phases and requires the introduction of a chiral environment to form transient diastereomeric complexes.[3][4]
The key challenge lies in finding a chromatographic system (a combination of stationary and mobile phases) that can effectively recognize and interact differently with these subtle structural variations.
Q2: What is the first step in developing a separation method for spirocyclic isomers?
The first and most critical step is to determine the nature of the isomers you are trying to separate: are they diastereomers or enantiomers? This will dictate your entire chromatographic strategy.
Caption: Initial decision workflow for isomer separation.
Part 2: Troubleshooting Achiral Separations (Diastereomers)
Diastereomers can be separated using standard (achiral) chromatography because they have different physical properties.[5] The primary challenge is maximizing the selectivity between the closely related isomers.
Q3: My spirocyclic diastereomers are co-eluting or have poor resolution on a C18 (Reversed-Phase) column. What should I try next?
This is a common issue, as the hydrophobic interactions in reversed-phase (RP) chromatography may not be sufficient to differentiate between structurally similar diastereomers.
Causality: The polarity and shape of the diastereomers are too similar for the non-polar stationary phase to distinguish between them effectively.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.[6] Methanol is a proton donor, while acetonitrile has a strong dipole and pi-pi interaction capabilities, which can change how your isomers interact with the mobile and stationary phases.[6][7]
-
Adjust pH (for ionizable compounds): If your spirocyclic compounds have acidic or basic functional groups, adjusting the mobile phase pH can significantly alter their retention and selectivity.[8][9] A change of just 0.1 pH units can shift retention time by 10%.[8]
-
-
Switch to an Orthogonal Chromatography Mode: If optimizing RP conditions fails, a change in the separation mechanism is the most powerful next step.
-
Normal-Phase (NP) Chromatography: This technique uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., Hexane/Ethyl Acetate).[10][11] Separation is based on polar interactions (hydrogen bonding, dipole-dipole), which are often more sensitive to the 3D shape and functional group orientation of diastereomers.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent choice for polar spirocyclic compounds that show little or no retention in reversed-phase.[12][13] It uses a polar stationary phase with a mobile phase of high organic content (typically acetonitrile) and a small amount of water.[14][15] The mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase, providing a unique selectivity.[13][16]
-
Q4: I'm trying Normal-Phase (NP) chromatography, but my peaks are broad and tailing. How can I fix this?
Causality: Peak tailing in NP chromatography is often caused by strong, undesirable interactions between the analyte and active sites (acidic silanols) on the silica stationary phase, or due to poor solubility in the mobile phase.
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: This is the most effective way to improve peak shape.
-
For Basic Compounds: If your spirocyclic isomer is basic (e.g., contains an amine), add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions.[17]
-
For Acidic Compounds: If your compound is acidic (e.g., contains a carboxylic acid), add a small amount (0.1-1%) of an acidic modifier like acetic acid or formic acid. This suppresses the ionization of the analyte, leading to more consistent interactions and sharper peaks.
-
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to your mobile phase. Dissolving the sample in a very strong solvent can cause peak distortion upon injection.[10]
-
Consider an Alternative Stationary Phase: If modifiers don't solve the problem, consider a bonded normal-phase column like Diol or Amino. These phases have different polarities and can offer better peak shapes for certain compounds.
| Chromatography Mode | Stationary Phase Type | Mobile Phase System | Best For... |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Non-polar to moderately polar spirocycles.[10] |
| Normal-Phase (NP) | Polar (Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate, Heptane/MTBE) | Non-polar to moderately polar spirocycles with polar functional groups.[10][17][18] |
| HILIC | Very Polar (Silica, Diol, Amide) | High Organic + Low Aqueous (e.g., 95:5 Acetonitrile/Water) | Highly polar spirocyclic compounds.[12][14][16] |
Table 1: Quick Guide to Achiral Chromatography Modes for Diastereomer Separation.
Part 3: Troubleshooting Chiral Separations (Enantiomers)
Enantiomer separation requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP).[2][4] Success is highly dependent on finding the right combination of CSP and mobile phase.
Q5: I don't see any separation of my spirocyclic enantiomers on a chiral column. Where do I start?
Causality: No separation means there is insufficient difference in the transient diastereomeric interactions between the two enantiomers and the chiral stationary phase. The chosen CSP and/or mobile phase is not suitable for your compound.
Troubleshooting Steps:
-
Screen Different Chiral Stationary Phases (CSPs): This is the most critical factor in chiral method development.[19] The "hit rate" for finding a separation is highest when screening a diverse set of CSPs. Polysaccharide-based columns (derivatives of cellulose and amylose) are a powerful starting point as they can resolve a wide range of chiral compounds.[19][20]
-
Switch Chromatography Mode: Chiral separations can be performed in Normal-Phase, Reversed-Phase, Polar Organic, or Supercritical Fluid Chromatography (SFC) modes. A CSP that fails in one mode may provide excellent resolution in another.
-
Embrace Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations.[21][22] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster, more efficient separations at lower pressures.[22] SFC is inherently a normal-phase technique, which is often very effective for chiral recognition.[21]
Caption: Systematic workflow for chiral method development.
Q6: I have partial separation of my enantiomers in SFC, but the resolution is poor (Rs < 1.5). How can I improve it?
Causality: You have found a suitable CSP, but the conditions are not yet optimal to maximize the difference in interaction energies between the enantiomers and the stationary phase.
Troubleshooting Steps:
-
Change the Co-Solvent (Modifier): This is the most powerful parameter for optimizing selectivity in SFC after the column itself.[19] Small changes can lead to dramatic results.
-
Screen common alcohols: Methanol, Ethanol, and Isopropanol. Their different sizes, viscosities, and hydrogen bonding capabilities can significantly impact chiral recognition.
-
-
Adjust the Modifier Percentage: After finding the best co-solvent, fine-tune its percentage. A lower percentage generally increases retention and can sometimes improve resolution, but a balance must be struck with analysis time.[23]
-
Use an Additive: For acidic or basic analytes, adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for bases, 0.1% triethylamine for acids) to the co-solvent can dramatically improve peak shape and sometimes resolution by preventing undesirable ionic interactions.
-
Optimize Temperature and Pressure: In SFC, temperature and pressure control the density of the mobile phase.[19]
-
Lowering Temperature: Often increases resolution by enhancing the stability of the transient diastereomeric complexes.
-
Increasing Back-Pressure: Increases fluid density, which typically reduces retention time and can impact resolution.[19]
-
| Parameter | Action | Rationale |
| Co-Solvent Type | Switch from Methanol to Ethanol or IPA | Alters hydrogen bonding and steric interactions, changing selectivity.[19] |
| Co-Solvent % | Decrease from 15% to 10% | Increases retention, allowing more time for interaction with the CSP, potentially improving resolution.[23] |
| Additive | Add 0.1% TFA to co-solvent (for basic analytes) | Improves peak shape by minimizing tailing, which directly improves resolution calculation. |
| Temperature | Decrease from 40 °C to 25 °C | Enhances the strength and specificity of chiral recognition interactions. |
| Back-Pressure | Increase from 120 bar to 150 bar | Increases mobile phase density, which can fine-tune retention and selectivity.[19] |
Table 2: Parameters for Optimizing Resolution (Rs) in SFC.
Part 4: Experimental Protocols
Protocol 1: Generic Screening of Chiral Stationary Phases using SFC
This protocol describes a systematic approach to quickly identify a suitable chiral column and mobile phase for the separation of spirocyclic enantiomers.
Objective: To efficiently screen multiple CSPs and co-solvents to find a "hit" (partial or full separation) for a new spirocyclic compound.
Materials:
-
SFC system with a column switcher and multiple solvent inlets.[24]
-
A set of analytical chiral columns (e.g., Amylose and Cellulose-based CSPs, 4.6 x 150 mm).
-
Co-solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Sample: Spirocyclic racemate dissolved at ~1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).
Methodology:
-
System Setup:
-
Install 3-5 different chiral columns into the column switcher oven.
-
Prime the system with CO₂ and the co-solvents (e.g., Pump A: CO₂, Pump B: Channel 1-MeOH, Channel 2-EtOH, Channel 3-IPA).
-
Set the column oven temperature to 40 °C.
-
Set the back-pressure regulator to 150 bar.[21]
-
-
Create the Screening Sequence:
-
Program the sequence to inject the sample onto each column.
-
For each column, run a generic screening gradient with each of the three co-solvents.
-
Example Gradient:
-
Start at 5% co-solvent, hold for 0.5 min.
-
Ramp to 40% co-solvent over 5 minutes.
-
Hold at 40% for 0.5 min.
-
Return to 5% and equilibrate for 2 minutes.
-
-
Set the flow rate to 3.0 mL/min.
-
-
Data Analysis:
-
Review the chromatograms from all runs (e.g., 3 columns x 3 solvents = 9 runs).
-
Look for any sign of peak splitting, shouldering, or baseline separation, which indicates a "hit".
-
Identify the best combination of CSP and co-solvent that provides the highest selectivity (alpha) and resolution (Rs).
-
-
Next Steps (Optimization):
References
-
RotaChrom. (n.d.). Isomer separation by CPC chromatography. RotaChrom. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Secrets of Science. (n.d.). Simple method development for SFC. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Shibusawa, Y., et al. (2006). Three-phase solvent systems for comprehensive separation of a wide variety of compounds by high-speed counter-current chromatography. Journal of Chromatography A, 1133(1-2), 119-25. Retrieved from [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
Kalíková, K., & Tesařová, E. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical Letters, 44(13), 2235-2254. Retrieved from [Link]
-
Organomation. (2025). Understanding Solvent Types in Chromatography & Mass Spectrometry. Retrieved from [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]
-
Nguyen, A. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS): Application to the separation optimization of an anti-epileptic drug substance and its impurities. MatheO. Retrieved from [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Reddit. (2025). Resources on 3+ component chromatography solvent systems?. r/Chempros. Retrieved from [Link]
-
Gahm, K. H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-154. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Functions of Stationary Phases in Chromatographic Techniques. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
Chromatography Online. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Retrieved from [Link]
-
Waters Corporation. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Schneider, B. B., et al. (2019). Modifier Selectivity Effect on Differential Ion Mobility Resolution of Isomeric Drugs and Multidimensional Liquid Chromatography Ion Mobility Analysis. Analytical Chemistry, 91(20), 12847-12855. Retrieved from [Link]
-
Britannica. (2026). Stationary phase | Chromatography. Retrieved from [Link]
-
ChiralTek. (n.d.). chiral columns. HPLC.eu. Retrieved from [Link]
-
Knauer. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kowalska, T., & Sajewicz, M. (2022). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International, 35(4), 194-203. Retrieved from [Link]
-
Restek. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]
-
Wei, M. S., et al. (2025). Effects of Solvent Vapor Modifiers for the Separation of Opioid Isomers in Micromachined FAIMS-MS. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. Retrieved from [Link]
-
Gajewy, J., et al. (2012). Self-disproportionation of enantiomers via achiral chromatography: a warning and an extra dimension in optical purifications. Chemical Society Reviews, 41(12), 4377-4391. Retrieved from [Link]
-
Miteva, D., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Retrieved from [Link]
Sources
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Validation & Comparative
Comparative Guide: LC-MS Profiling of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Executive Summary
In modern fragment-based drug discovery (FBDD), spirocyclic scaffolds have emerged as superior alternatives to traditional flat heterocycles. This guide focuses on 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol , a high-
This document provides a technical comparison between this spirocyclic scaffold and its "flat" alternative, 4-(Hydroxymethyl)morpholine , focusing on Mass Spectrometry (LC-MS) behavior, ionization efficiency, and method development strategies. We address the specific analytical challenges posed by the polarity and rigid stereochemistry of the spiro-center.
Part 1: Comparative Analysis (Spirocyclic vs. Flat Scaffolds)
The transition from flat aromatic/heterocyclic rings to 3D spirocyclic systems is driven by the need to improve solubility and target specificity. Below is a physicochemical and MS-response comparison.
Table 1: Physicochemical & MS Performance Profile
| Feature | Topic Product 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol | Standard Alternative 4-(Hydroxymethyl)morpholine | Impact on LC-MS |
| Structure | 3D Spirocyclic (Rigid) | 2D Flat Heterocycle (Flexible) | Spiro-rigidity often yields cleaner fragmentation spectra due to restricted bond rotations. |
| Formula | Distinct m/z shift; Spiro analog has higher molecular weight. | ||
| Monoisotopic Mass | 171.1259 Da | 117.0790 Da | Topic product appears at m/z 172.13 |
| Lipophilicity (cLogP) | ~0.2 to 0.8 (Estimated) | -1.2 (Highly Hydrophilic) | The spiro scaffold is slightly more lipophilic, improving retention on C18 compared to the morpholine analog. |
| 1.0 (High 3D character) | 1.0 | High | |
| Matrix Effect Susceptibility | Moderate | High | The spiro compound elutes later in RPLC, moving it away from the solvent front ion suppression zone. |
Expert Insight: The "Spiro" Advantage in Analysis
While medicinal chemists prefer spirocycles for their biological fit, analytical scientists often find them superior to flat analogs like morpholine because of retention modulation . The additional carbon framework in the spiro-ring increases the surface area for hydrophobic interaction, allowing this molecule to be retained on standard C18 columns where the morpholine analog would elute in the void volume.
Part 2: LC-MS/MS Fragmentation Mechanics
Understanding the fragmentation of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is critical for developing Multiple Reaction Monitoring (MRM) methods. Unlike simple amines, the spiro-junction creates a "bottleneck" for charge migration.
Fragmentation Pathway Analysis[1]
-
Precursor Ion (
172.1): The secondary amine is the primary site of protonation . -
Primary Loss (
154.1): Rapid loss of water ( , -18 Da) from the hydroxymethyl group. This is the dominant transition. -
Secondary Fragmentation (
124.1): Cleavage of the hydroxymethyl side chain or ring opening ( loss). -
Diagnostic Spiro Break (
varies): High-energy collision can cleave the spiro-carbon bonds, often resulting in complex ring-opening ions.
Visualization: Proposed Fragmentation Pathway
The following diagram illustrates the theoretical fragmentation logic used to select Quantifier and Qualifier ions.
Figure 1: Predicted ESI+ fragmentation pathway for 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol. The water loss is the most stable transition for quantification.
Part 3: Method Development Guide (HILIC vs. RPLC)
For this specific spiro-alcohol, selecting the right chromatography is the difference between a robust assay and a noisy baseline.
The Polarity Dilemma
The molecule contains a polar amine and a hydroxyl group.
-
Scenario A (Standard C18): May suffer from peak tailing due to silanol interactions with the secondary amine.
-
Scenario B (HILIC): Ideal for retention, but requires long equilibration times.
Decision Workflow
Use this logic tree to select your column chemistry based on your sample matrix.
Figure 2: Decision matrix for chromatographic mode selection. High pH RPLC is often preferred for spiro-amines to suppress ionization of the secondary amine, improving peak shape.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol in 1 mL of 50:50 Methanol:Water (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in Mobile Phase A.
-
Internal Standard (IS): Use Morpholine-d8 or a structural analog like 1-azaspiro[4.5]decane if isotopologues are unavailable.
LC-MS/MS Conditions (Recommended Start)
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH ensures the amine is neutral, improving retention.
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 kV (Standard for amines).
-
Cone Voltage: 30 V (Optimize for precursor
172.1). -
Desolvation Temp: 450°C (High temp required to desolvate the rigid spiro structure).
System Suitability Test (SST) - The "Trust" Check
Before running samples, verify:
-
Retention Time Stability: 5 injections of standard must have RT RSD < 0.5%.
-
Peak Tailing Factor: Must be < 1.3. (If > 1.3, the pH is likely too low or the column is aged).
-
S/N Ratio: The 154.1 fragment (Quantifier) must show S/N > 10 at the LOQ (Limit of Quantitation).
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
-
Guillarme, D., & Veuthey, J. L. (2017). Hydrophilic Interaction Chromatography (HILIC) for the Analysis of Polar Compounds.[1][2][3][4] Analytical Chemistry, 89(21), 11281–11282. Link
-
Zheng, Y., & Tice, C. M. (2016).[5] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. Link
-
Holčapek, M., et al. (2012). Mass spectrometry of polar compounds. Journal of Chromatography A, 1259, 3-15. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. agilent.com [agilent.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Structural Validation of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol via X-ray Crystallography
Executive Summary: The "Spiro" Challenge
In modern medicinal chemistry, the shift from planar aromatic systems to
However, the structural validation of this molecule presents a distinct analytical bottleneck. The quaternary spiro-carbon (C5) acts as a "magnetization block," often rendering standard NMR techniques (NOESY/ROESY) ambiguous regarding the relative stereochemistry (cis/trans) of the C4-methanol substituent relative to the 8-oxa ring.
This guide objectively compares structural validation methods and details an optimized Single Crystal X-Ray Diffraction (SC-XRD) protocol. We argue that while SC-XRD requires more intensive sample preparation than NMR, it is the only method capable of providing unambiguous absolute configuration for this class of spiro-molecules.
Comparative Analysis: NMR vs. Computational vs. SC-XRD
For a researcher facing a diastereomeric mixture of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, choosing the right validation method is critical for downstream SAR (Structure-Activity Relationship) fidelity.
The Analytical Matrix
| Feature | Solution NMR (NOESY/ROESY) | DFT Computational Modeling | SC-XRD (X-Ray Crystallography) |
| Primary Output | Connectivity & Relative Stereochemistry | Predicted Energy Minima | Absolute Configuration (3D) |
| Spiro-Center Resolution | Low. Lack of vicinal protons across the spiro-junction limits J-coupling analysis. | Medium. Dependent on basis set accuracy; requires experimental match. | High. Direct visualization of the quaternary center. |
| Sample State | Solution (CDCl3/DMSO-d6) | Virtual | Solid State (Single Crystal) |
| Time to Result | 1-4 Hours | 24-48 Hours (Calculation time) | 3-10 Days (Screening + Data Coll.) |
| Ambiguity Risk | High for flexible spiro-rings. | Medium (Local minima traps). | Null (Definitive). |
Why NMR Falls Short for Spirocycles
In 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, the distance between the protons on the 5-membered ring (C4) and the 6-membered ring (C7/C9) is often outside the reliable NOE detection range (< 5 Å), or obscured by conformational flexibility of the piperidine-like ring [2]. This leads to "silent" NOE correlations, forcing chemists to rely on predictive models rather than hard data.
The SC-XRD Advantage
SC-XRD bypasses magnetic coupling limitations by mapping electron density. For this specific amino-alcohol, SC-XRD determines:
-
Relative Stereochemistry: Unambiguous assignment of cis vs. trans orientation at C4/C5.
-
Absolute Configuration: Determination of (
) vs ( ) enantiomers using anomalous dispersion (Flack parameter), provided a suitable heavy atom is introduced [3].
Decision Logic: When to Deploy SC-XRD
The following decision tree illustrates the logical pathway for structural assignment, prioritizing efficiency while ensuring accuracy.
Figure 1: Analytical Decision Matrix. SC-XRD is triggered when NMR fails to resolve the quaternary stereocenter.
Experimental Protocol: SC-XRD Validation
Objective: Obtain diffraction-quality crystals of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol to determine absolute stereochemistry.
Phase 1: Sample Preparation & Salt Screening
The free base of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is a secondary amine with a primary alcohol. It is likely to be an oil or a low-melting solid, which is poor for X-ray diffraction.
-
Recommendation: Form a crystalline salt.
-
Heavy Atom Strategy: Use Hydrobromic acid (HBr) . The Bromide ion (Br-) provides significant anomalous scattering (
) even with standard Mo or Cu radiation, allowing for robust calculation of the Flack parameter to define absolute configuration [4].
Protocol:
-
Dissolve 10 mg of the spiro-amine in 0.5 mL ethanol.
-
Add 1.0 equivalent of 48% aqueous HBr.
-
Evaporate to dryness to obtain the crude HBr salt.
Phase 2: Crystallization (Vapor Diffusion)
We utilize the Sitting Drop Vapor Diffusion method, which allows for gradual equilibration.
-
Reservoir Solution: 500 µL of 2-Propanol/Hexane (1:1).
-
Drop Composition: 1 µL of Protein/Salt solution (10 mg/mL in Methanol) + 1 µL Reservoir solution.
-
Conditions: Seal plate and store at 4°C (to reduce solubility and encourage nucleation).
Phase 3: Data Collection & Refinement
Once a crystal (approx. 0.1 x 0.1 x 0.2 mm) is harvested:
-
Mounting: Mount crystal on a MiTeGen loop using paratone oil.
-
Cooling: Flash cool to 100 K using a nitrogen stream. Causality: Low temperature reduces thermal vibration (atomic displacement parameters), significantly improving resolution at the spiro-core.
-
Diffraction: Collect data using Cu K
radiation ( Å). Note: Cu is preferred over Mo for light-atom organic molecules to maximize diffraction intensity and anomalous signal. -
Integration: Process using SAINT or XDS.
-
Solution: Solve using SHELXT (Intrinsic Phasing).
-
Refinement: Refine using SHELXL (Least Squares).
Critical Checkpoint:
-
R1 Value: Target
. -
Flack Parameter: For the HBr salt, a Flack parameter near
(with standard deviation ) confirms the absolute stereochemistry is correct. A value of indicates the inverted structure [5].
Workflow Visualization
The following diagram details the specific crystallization workflow designed for this spiro-amino-alcohol.
Figure 2: Crystallization workflow targeting the HBr salt form for anomalous scattering maximization.
Results Interpretation (Simulated Case Study)
Upon solving the structure of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (HBr salt), the following structural metrics validate the scaffold:
-
Spiro-Junction Geometry: The bond angle at C5 (C4-C5-C6) typically deviates from the ideal tetrahedral 109.5° due to ring strain. X-ray data will precisely map this distortion (e.g., 106.2°), which is critical for docking studies.
-
Hydrogen Bonding: The crystal packing will reveal intermolecular H-bonds between the C4-hydroxyl group and the protonated N1 amine (or the Bromide counter-ion). This network stabilizes the specific conformation observed.
-
Absolute Assignment:
-
If Flack x = -0.03(4), the model is correct.
-
The structure confirms, for example, the (4S, 5R) configuration, resolving the ambiguity left by NMR.
-
Conclusion
While NMR remains the workhorse for daily verification, the spirocyclic nature of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol necessitates X-ray crystallography for definitive structural validation. By utilizing the HBr salt derivative and low-temperature Cu-radiation data collection, researchers can obtain unambiguous absolute configuration, ensuring the integrity of subsequent biological assays.
References
-
Zheng, Y. J., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][4] Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of small molecules.[5][6] In Encyclopedia of Life Sciences. Wiley. [Link]
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(2), 249-259. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
- 6. creative-biostructure.com [creative-biostructure.com]
Comparative Guide: Validating Stereochemistry of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol Derivatives
Executive Summary: The Spiro-Stereo Challenge
The 8-oxa-1-azaspiro[4.5]decane scaffold represents a privileged class of pharmacophores, increasingly utilized in GPCR ligand design (e.g., Muscarinic M1 agonists, Sigma-1 ligands) to improve
-
The Spiro Center (C5): A quaternary carbon that locks the orientation of the piperidine and pyrrolidine rings.
-
The C4 Stereocenter: Creates relative stereochemistry (cis/trans or syn/anti) with respect to the spiro-ether oxygen or the piperidine ring.
-
Absolute Configuration: Determining
vs is critical for binding affinity.
This guide objectively compares the three primary validation methodologies—Small Molecule X-Ray Crystallography (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR-based Derivatization (Mosher’s Method) —providing experimental protocols and decision frameworks for industry application.
Comparative Performance Matrix
The following table summarizes the operational parameters for validating 8-oxa-1-azaspiro[4.5]decan-4-ylmethanol derivatives.
| Feature | Method A: SC-XRD | Method B: VCD / ECD | Method C: NMR (Mosher) |
| Primary Output | Absolute Config (Direct) | Absolute Config (Ab Initio Comparison) | Absolute Config (Empirical |
| Sample State | Single Crystal (Solid) | Solution (CDCl₃, DMSO, etc.) | Solution (Derivatized) |
| Material Req. | >5 mg (for screening) | 5–10 mg | 2–5 mg (destructive) |
| Turnaround | Weeks (crystallization dependent) | 24–48 Hours (calc. dependent) | 4–8 Hours |
| Confidence | >99% (Gold Standard) | >95% (High) | ~80–90% (Context dependent) |
| Limitation | "Oils" (common for spiro-amines) | Requires accurate DFT conformational search | Ambiguous for primary alcohols; steric hindrance |
Deep Dive & Protocols
Method A: Small Molecule X-Ray Crystallography (The Gold Standard)
Mechanism: Diffraction of X-rays by the crystal lattice allows direct mapping of electron density. For light-atom molecules (C, H, N, O), anomalous dispersion is weak; therefore, salt formation with heavy atoms is often required.
The "Spiro-Amine" Challenge: Free-base spiro-amines often exist as oils or amorphous solids due to conformational flexibility in the saturated rings.
Optimized Crystallization Protocol:
-
Salt Screen: Do not attempt to crystallize the free base. Prepare salts using acids with heavy atoms or rigid frameworks:
-
Hydrobromide (HBr): Provides Br (anomalous scatterer).
-
Fumarate/Succinate: Promotes H-bonding networks.
-
Camphorsulfonic acid (CSA): Introduces a known chiral center (internal reference).
-
-
Vapor Diffusion (Sitting Drop):
-
Dissolve 5 mg of salt in minimal MeOH/EtOH.
-
Place in inner well.
-
Fill outer well with antisolvent (Et₂O or Hexane).
-
Seal and store at 4°C.
-
Method B: Vibrational Circular Dichroism (VCD) (The Modern Solution)
Mechanism: Measures the differential absorption of left and right circularly polarized IR radiation.[1] Unlike X-ray, it works in solution.[2] Unlike NMR, it probes the whole molecule's chirality through vibrational modes.
Why for Spirocycles? Spirocycles have rigid vibrational modes that produce distinct VCD signatures, making this method highly reliable when crystals are unavailable.
Workflow:
-
Conformational Search: Use molecular mechanics (MMFF94) to find all conformers within 10 kcal/mol. The spiro-lock limits the number of conformers, simplifying this step.
-
DFT Calculation: Optimize geometry and calculate vibrational frequencies (B3LYP/6-31G*) for the lowest energy conformers.
-
Measurement: Record VCD spectrum of the sample (typically 50 mg/mL in CDCl₃).
-
Comparison: Match the Boltzmann-weighted calculated spectrum with the experimental data.
Method C: NMR / Mosher's Method (The Quick Screen)
Mechanism: Derivatization of the primary alcohol (-CH₂OH) with (R)- and (S)-MTPA (Mosher's acid).[3] The phenyl ring of the auxiliary exerts an anisotropic shielding effect on the spiro-ring protons.
Critical Nuance for 4-ylmethanol:
Because the alcohol is primary, the standard "methine proton" analysis fails. You must analyze the
Protocol:
-
Reaction: React substrate (2 mg) with (R)-MTPA-Cl and Pyridine-d5 in an NMR tube. Repeat with (S)-MTPA-Cl.
-
Analysis:
Decision Logic & Visualization
The following diagrams illustrate the decision-making process and the VCD workflow, encoded in Graphviz.
Diagram 1: Stereochemical Validation Decision Tree
Caption: Decision matrix for selecting the optimal stereochemical validation method based on physical state and resource availability.
Diagram 2: VCD Workflow for Spirocycles
Caption: The VCD workflow combines experimental spectroscopy with ab initio calculations to assign absolute configuration without crystallization.
Authoritative References
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[5][6] Chirality, 15(9), 743-758. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for spirocycle synthesis logic).
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623-11627. [Link]
Sources
- 1. biotools.us [biotools.us]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. spark904.nl [spark904.nl]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
